3-Bromoquinolin-4-ol
描述
Structure
3D Structure
属性
IUPAC Name |
3-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJARSKUXYDSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346697 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64965-47-5 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64965-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromoquinolin-4-ol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinolin-4-ol, also known by its tautomeric form 3-bromo-1H-quinolin-4-one, is a halogenated derivative of the quinoline scaffold, a core structure found in numerous biologically active compounds and pharmaceuticals. The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the quinoline ring system imparts unique physicochemical properties and potential for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO.[1] It exists in a tautomeric equilibrium between the enol form (3-bromo-4-hydroxyquinoline) and the more stable keto form (3-bromo-1H-quinolin-4-one). This tautomerism is a key feature influencing its reactivity and biological interactions.
Table 1: Chemical Identifiers and Basic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Alternate Name | 3-bromo-1H-quinolin-4-one | [1] |
| CAS Number | 64965-47-5 | |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | |
| Physical Form | Solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Not explicitly reported. Other bromoquinolin-4-ol isomers have high melting points (e.g., 6-Bromoquinolin-4-ol: 283 °C).[2] | Further experimental data is required. |
| Boiling Point | Not reported. | Likely to decompose at high temperatures. |
| Solubility | Data not available. | Expected to be sparingly soluble in water and more soluble in polar organic solvents. |
| pKa | Data not available. | The pKa of the parent 4-hydroxyquinoline is reported to be around 4.80 and 8.68.[3] |
Spectral Data
Table 3: Predicted and Expected Spectral Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The proton at the 2-position is expected to be a singlet and significantly downfield. The hydroxyl proton (enol form) or NH proton (keto form) would likely appear as a broad singlet. |
| ¹³C NMR | Signals for nine distinct carbon atoms. The carbonyl carbon (C4 in the keto form) would be significantly downfield (around 170-180 ppm). The carbon bearing the bromine (C3) would also show a characteristic shift. |
| IR Spectroscopy | A broad O-H stretch (enol form) or N-H stretch (keto form) around 3000-3400 cm⁻¹. A strong C=O stretch for the keto form around 1650 cm⁻¹. C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). |
| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units. Predicted [M+H]⁺ at m/z 223.97057 and [M-H]⁻ at m/z 221.95601.[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be approached through established methods for the preparation of quinolin-4-ones, followed by or combined with a bromination step. The Gould-Jacobs and Conrad-Limpach reactions are foundational methods for constructing the 4-hydroxyquinoline core.
Proposed Synthetic Pathway:
A plausible synthetic route involves the construction of the quinolin-4-one skeleton followed by regioselective bromination at the C3 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
This protocol is a generalized procedure based on known methodologies for similar compounds. Optimization will be necessary.
Step 1: Synthesis of Quinolin-4-one (Gould-Jacobs Reaction)
-
Condensation: An appropriate aniline is reacted with a suitable β-ketoester (e.g., diethyl malonate) at elevated temperatures to form an anilinomethylene intermediate.
-
Cyclization: The intermediate is then heated at a higher temperature (typically in a high-boiling solvent like diphenyl ether) to induce cyclization to the quinolin-4-one core.
Step 2: Bromination of Quinolin-4-one
-
Reaction Setup: Dissolve the synthesized quinolin-4-one in a suitable solvent such as acetic acid or chloroform.
-
Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent, dropwise to the solution at room temperature. The regioselectivity of bromination at the 3-position is influenced by the reaction conditions and any existing substituents.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved by recrystallization or column chromatography.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating hydroxyl/amido group, and the aromatic quinoline system.
Caption: Key reactive sites of this compound.
The bromine at the C3 position serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of diverse libraries of 3-substituted quinolin-4-one derivatives for structure-activity relationship (SAR) studies in drug discovery. The hydroxyl/amido group can also be functionalized through alkylation or acylation.
Potential Applications in Drug Development:
The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a broad spectrum of biological activities. While specific biological data for this compound is scarce, related bromoquinoline derivatives have shown potential as:
-
Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines.
-
Antibacterial Agents: The quinolone core is famously the basis for a class of antibiotics.
-
Antiviral and Antimalarial Drugs: Quinolines have a long history in the treatment of malaria.
The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, which can be a significant interaction in drug-receptor binding.
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Research into the biological activity of this compound would be required to elucidate its mechanism of action and identify any cellular pathways it may modulate.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents and functional materials. Its tautomeric nature and the presence of a reactive bromine handle provide a platform for extensive chemical diversification. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, the foundational knowledge of quinoline chemistry suggests that this compound is a compound of high interest for further investigation by researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
3-Bromoquinolin-4-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromoquinolin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates critical data, including its chemical properties, synthesis methodologies, and potential biological activities, to serve as a valuable resource for professionals in the field.
Core Compound Data
This compound, also known as 3-Bromo-4-hydroxyquinoline, is a derivative of the quinoline scaffold, a privileged structure in drug development. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position creates a unique electronic and steric profile that is of interest for the synthesis of novel therapeutic agents.
| Property | Value | Citation(s) |
| CAS Number | 64965-47-5 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Physical Form | Solid | |
| InChI | 1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
| InChI Key | NOJARSKUXYDSJA-UHFFFAOYSA-N | |
| SMILES | Oc1c(Br)cnc2ccccc12 |
Synthesis of this compound
A plausible synthetic approach for this compound could be adapted from the synthesis of structurally related compounds.[2][3] The following is a generalized protocol based on these established methodologies.
Proposed Synthetic Pathway
Caption: A logical diagram illustrating a potential synthetic route to this compound.
Experimental Protocol (Adapted from Related Syntheses)
Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of similar quinolinone derivatives and may require optimization for the synthesis of this compound.
Step 1: Condensation of 2-Bromoaniline with a Malonic Acid Derivative
-
Materials: 2-bromoaniline, a suitable malonic acid derivative (e.g., diethyl malonate), and a catalytic amount of a weak acid (e.g., acetic acid).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 2-bromoaniline and the malonic acid derivative in a high-boiling point solvent such as toluene.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
Step 2: Thermal Cyclization
-
Materials: The crude enamine intermediate from Step 1 and a high-boiling point solvent (e.g., Dowtherm A).
-
Procedure:
-
Add the crude intermediate to a suitable volume of the high-boiling point solvent.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture. The product is expected to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The crude this compound can be further purified by recrystallization from a suitable solvent.
-
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited. However, the quinoline and quinolinone scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] The presence of the bromine atom can enhance the lipophilicity and potential bioactivity of the molecule.
Potential Anticancer Activity
Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs) and interference with DNA replication.[4][7]
Caption: A diagram illustrating the potential mechanism of anticancer activity via RTK inhibition.
Potential Antimicrobial Activity
The quinolone core is a well-established pharmacophore in antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[4]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound, based on standard methodologies used for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Spectroscopic Characterization
The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. While specific spectra for this compound are not provided, the expected data can be inferred from the analysis of related bromoquinoline derivatives.[8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the downfield region. The exact chemical shifts and coupling constants would be indicative of the substitution pattern on the quinoline ring. A broad singlet corresponding to the hydroxyl proton would also be expected. |
| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the molecule would be observed. The chemical shifts would be influenced by the bromine, hydroxyl, and nitrogen atoms. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units) would be a key indicator of the presence of a bromine atom. |
| Infrared (IR) Spec. | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C=C and C=N stretches of the quinoline core, and the C-Br stretch would be expected. |
Safety and Handling
Based on the safety data for the related compound 3-Bromoquinoline, this compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in accordance with established safety protocols. The provided experimental protocols are generalized and may require optimization.
References
- 1. 3-Bromo-4-hydroxyquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of 3-Bromoquinolin-4-ol from 4-Hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-bromoquinolin-4-ol, a valuable intermediate in medicinal chemistry and materials science. The primary focus of this document is the direct electrophilic bromination of 4-hydroxyquinoline. This guide details the reaction principles, common reagents, experimental protocols, and quantitative data associated with this transformation.
Core Principles: Electrophilic Bromination of 4-Hydroxyquinoline
The synthesis of this compound from 4-hydroxyquinoline is achieved through an electrophilic aromatic substitution reaction. The 4-hydroxyquinoline scaffold exists in tautomeric equilibrium with its quinolin-4(1H)-one form. The hydroxyl group at the C4 position is a strong activating group, directing electrophiles preferentially to the electron-rich C3 position of the quinoline ring.
Common brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), are employed to generate the bromine electrophile that subsequently attacks the heterocyclic ring to yield the desired 3-bromo derivative.[1] The choice of reagent and solvent can influence the reaction's outcome and yield.[1][2]
Key Brominating Agents
-
Molecular Bromine (Br₂): A powerful and direct source of bromine for electrophilic substitution. Reactions are often conducted in solvents like glacial acetic acid, chloroform, or acetonitrile.[1][3]
-
N-Bromosuccinimide (NBS): A crystalline solid that serves as a convenient and safer alternative to liquid bromine.[4] NBS provides a low, constant concentration of Br₂ in situ, which can help minimize side reactions.[4][5] It is frequently used in solvents such as chloroform or acetic acid, sometimes with a radical initiator for other types of brominations, though for this electrophilic substitution, the polar solvent is key.[1][5]
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound based on established procedures for the bromination of quinolin-4(1H)-ones and related hydroxyquinolines.[1][2]
Method A: Bromination using Molecular Bromine
This protocol is adapted from general procedures for the bromination of activated quinoline systems.[3]
Materials:
-
4-Hydroxyquinoline
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline (1.0 equivalent) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker containing ice water. The crude product may precipitate.
-
Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Method B: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes NBS as a milder brominating agent.[1][6]
Materials:
-
4-Hydroxyquinoline
-
Chloroform or Glacial Acetic Acid
-
N-Bromosuccinimide (NBS)
-
Saturated Sodium Thiosulfate solution
-
Distilled Water
-
Ethanol/Water mixture (for recrystallization)
Procedure:
-
Suspension: Suspend 4-hydroxyquinoline (1.0 equivalent) in chloroform or glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Depending on the substrate's reactivity, gentle heating may be required.[1]
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
-
Quenching: If chloroform is used, separate the organic layer. Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. If acetic acid is used, filter the precipitated solid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. If a precipitate was filtered, wash it thoroughly with water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Yields can vary based on the specific conditions and scale of the reaction.
| Parameter | Value / Description | Reference |
| Starting Material | 4-Hydroxyquinoline | - |
| Product | This compound | [7] |
| Molecular Formula | C₉H₆BrNO | [7] |
| Molecular Weight | 224.05 g/mol | [7] |
| Brominating Agent | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) | [1] |
| Solvent | Glacial Acetic Acid or Chloroform | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Typical Yield | Moderate to High (Specific yields are highly dependent on optimized conditions) | [1] |
| Appearance | Solid | [7] |
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
-
Molecular Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes. Handle with appropriate PPE.[5]
-
Acids and Solvents: Glacial acetic acid is corrosive. Chloroform is a suspected carcinogen. Handle all chemicals with care, following standard laboratory safety procedures.
Conclusion
The direct bromination of 4-hydroxyquinoline is an effective method for synthesizing this compound. The choice between molecular bromine and N-bromosuccinimide allows for flexibility in reaction conditions, with NBS offering a milder and often more convenient alternative. The protocols and data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of functionalized quinoline derivatives for applications in drug discovery and development.
References
- 1. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 7. 3-Bromo-4-hydroxyquinoline AldrichCPR 64965-47-5 [sigmaaldrich.com]
The Rising Potential of 3-Bromoquinolin-4-ol Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of chemical modifications, leading to diverse biological activities. Among the vast library of quinoline derivatives, 3-bromoquinolin-4-ol has emerged as a particularly valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. While direct research on this specific scaffold is still emerging, this guide consolidates data from structurally related bromoquinoline analogues to highlight its therapeutic promise and guide future research endeavors.
Anticancer Activity: A Promising Frontier
Quinoline derivatives have long been investigated for their potential as anticancer agents, with mechanisms of action often involving the inhibition of key enzymes in cancer cell proliferation and survival.[1] The introduction of bromine atoms into the quinoline ring can significantly enhance cytotoxic effects.[2] Although direct studies on this compound derivatives are limited, research on highly brominated quinolines and other substituted analogues provides compelling evidence for their potential in oncology.
A study on novel brominated methoxyquinolines and nitrated bromoquinolines demonstrated significant antiproliferative activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[3] Notably, compounds were assessed for their inhibitory effects, with some derivatives showing high potency.[3]
Quantitative Anticancer Data of Structurally Related Bromoquinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Brominated Methoxyquinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 5.45 µg/mL | [3] |
| HeLa | 9.6 µg/mL | [3] | ||
| HT29 | 7.8 µg/mL | [3] | ||
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | 15.2 µg/mL | [3] | |
| HeLa | 22.5 µg/mL | [3] | ||
| HT29 | 18.7 µg/mL | [3] | ||
| Nitrated Bromoquinoline | 6,8-dibromo-5-nitroquinoline | C6 | 12.3 µg/mL | [3] |
| HeLa | 19.8 µg/mL | [3] | ||
| HT29 | 16.4 µg/mL | [3] | ||
| Quinoline-Oxadiazole Derivatives | Compound 8c | HepG2 | 0.14 µM | [4] |
| Compound 12d | HepG2 | 0.18 µM | [4] | |
| Compound 8e | MCF-7 | 0.179 µg/mL | [4] | |
| Compound 15a | MCF-7 | 0.164 µg/mL | [4] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline-based compounds have a long history of use as antimicrobials, and bromo-substituted derivatives are being actively investigated for their enhanced potency.
Research on 6-bromoquinolin-4-ol derivatives, close structural isomers of the 3-bromo counterparts, has demonstrated their potential against both Gram-positive and Gram-negative bacteria.[5] Furthermore, a series of quinoline-oxadiazole derivatives exhibited potent antimicrobial action against S. aureus, E. coli, and C. albicans.[4]
Quantitative Antimicrobial Data of Structurally Related Bromoquinoline Derivatives
| Compound Class | Derivative | Microorganism | Activity Metric (Inhibition Zone) | Reference |
| Quinoline-Oxadiazole Derivatives | Compound 17a | S. aureus | 37 mm | [4] |
| C. albicans | 37 mm | [4] | ||
| Compound 17d | E. coli | 37 mm | [4] | |
| Compound 10 | E. coli | 30 mm | [4] | |
| S. aureus | 25 mm | [4] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Agar Well Diffusion Method:
This method is commonly used to qualitatively assess the antimicrobial activity of test compounds.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Once the agar solidifies, wells are created using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Enzyme Inhibition: A Targeted Approach
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The this compound scaffold holds promise for the development of potent and selective enzyme inhibitors. For instance, certain quinoline-oxadiazole derivatives have been shown to inhibit EGFR tyrosine kinase, a key target in cancer therapy.[4]
Quantitative Enzyme Inhibition Data of Structurally Related Bromoquinoline Derivatives
| Compound Class | Derivative | Target Enzyme | Activity Metric (IC₅₀) | Reference |
| Quinoline-Oxadiazole Derivatives | Compound 8c | EGFR Tyrosine Kinase | 0.14 µM | [4] |
| Compound 12d | EGFR Tyrosine Kinase | 0.18 µM | [4] |
Experimental Protocols: Enzyme Inhibition Assay
In Vitro Kinase Assay (e.g., EGFR Tyrosine Kinase):
-
Reaction Mixture Preparation: A reaction mixture containing the purified enzyme (e.g., EGFR), a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer is prepared.
-
Inhibitor Addition: The test compounds (this compound derivatives) are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a suitable reagent.
-
Signal Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
IC₅₀ Determination: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Synthesis and Future Directions
The versatile chemical nature of this compound allows for a variety of synthetic modifications, making it an attractive starting material for generating diverse compound libraries. Its derivatives can be synthesized through various chemical reactions, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.
The exploration of this compound derivatives is a burgeoning field with immense potential. Future research should focus on:
-
Synthesis of Novel Derivatives: Expanding the chemical space around the this compound core to establish comprehensive structure-activity relationships (SAR).
-
Direct Biological Evaluation: Conducting thorough in vitro and in vivo studies specifically on this compound derivatives to ascertain their anticancer, antimicrobial, and enzyme-inhibitory activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Silico Modeling: Employing computational tools to guide the design of more potent and selective derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-Bromoquinolin-4-ol Analogs: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 3-bromoquinolin-4-ol and its analogs have emerged as a promising chemotype with a broad spectrum of therapeutic potential, particularly in the fields of oncology and infectious diseases. The presence of the bromine atom at the 3-position, combined with the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form), provides a unique electronic and structural framework for molecular interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogs, with a focus on quantitative data, detailed experimental methodologies, and key signaling pathways.
Therapeutic Potential
The primary therapeutic applications of this compound analogs lie in their potential as anticancer and antibacterial agents. The core structure has been shown to interact with key enzymes involved in cell proliferation and bacterial replication.
Anticancer Activity
Numerous quinoline and quinolinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Inhibition of EGFR disrupts downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1] Some derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Antibacterial Activity
The antibacterial potential of quinoline derivatives is well-established, with the quinolone class of antibiotics being a prime example. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, this compound analogs can disrupt essential bacterial processes, leading to cell death.
Data Presentation
Table 1: Anticancer Activity of Bromo-Substituted Quinoline and Quinazolinone Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline | EGFRwt | 0.0461 | [2] |
| 2 | 4-Anilino-6-(N-Boc-glycine)-quinazoline | HepG2 | 8.3 | [2] |
| 3 | 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210, HL-60, U-937 | (antiproliferative and apoptotic) | |
| 4 | 3-Aryl-5,7-dimethoxyquinolin-4-one derivative | Various cancer cell lines | (85.9-99% reduction in cell viability) | [3] |
| 5 | 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | - | - | [1] |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Antibacterial Activity of Bromo-Substituted Quinoline Analogs
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | 9-Bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus ATCC25923 | 0.031 | [4] |
| 7 | 9-Bromo substituted indolizinoquinoline-5,12-dione derivative | MRSA ATCC43300 | 0.063 | [4] |
| 8 | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus | (High activity) | [5] |
| 9 | 6-bromoindolglyoxylamide polyamine derivative | S. aureus | (Intrinsic activity) | |
| 10 | 6-bromoindolglyoxylamide polyamine derivative | P. aeruginosa | (Antibiotic enhancing) |
Note: MIC is the Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays to evaluate the therapeutic potential of its analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process, starting with the construction of the quinolin-4-one core, followed by bromination at the C3 position.
Protocol 1: Synthesis of the Quinolin-4-one Core (Gould-Jacobs Reaction)
This protocol describes a general method for synthesizing the quinolin-4-one scaffold.
Materials:
-
Substituted aniline (e.g., 4-bromoaniline)
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether
-
Petroleum ether
-
Ethanol
Procedure:
-
Condensation: A mixture of the substituted aniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol produced during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, the corresponding ethyl 4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
Protocol 2: Bromination at the C3 Position
This protocol describes the bromination of the quinolin-4-one core.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate derivative
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or other suitable solvent)
-
Benzoyl peroxide (initiator)
Procedure:
-
A mixture of the ethyl 4-hydroxyquinoline-3-carboxylate derivative, N-Bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the this compound analog.
Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the medium containing the test compounds to the wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate containing CAMHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Protocol 5: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
EGFR Kinase Buffer
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in EGFR Kinase Buffer.
-
Kinase Reaction: In a 96-well plate, add the test compound, EGFR enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined from the concentration-response curve.
Protocol 6: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This protocol describes an agarose gel-based assay to assess the inhibition of DNA gyrase supercoiling activity.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP, MgCl2, and other components)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound analogs exert their therapeutic effects is crucial for rational drug design and development. The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Mechanism of DNA Gyrase Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediresonline.org [mediresonline.org]
Spectroscopic Profile of 3-Bromoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromoquinolin-4-ol (also known as 3-Bromo-1H-quinolin-4-one), a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and further structural modifications. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for these analytical techniques, and presents a logical workflow for its structural elucidation.
Spectroscopic Data Summary
The spectroscopic data for this compound is presented below. It is important to note that this compound can exist in tautomeric forms, primarily as this compound and 3-Bromo-1H-quinolin-4-one. The presented data reflects the characterization of the molecule, which may exist as a mixture of these tautomers in solution.
Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound
¹H NMR (Proton NMR): No experimental data for this compound was found in the public domain. The following are predicted values and data from a structurally related compound, 2-phenylquinolin-4(1H)-one, for reference.
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Notes |
| H2 | 8.0 - 8.5 | s | - | Expected to be a singlet in the downfield region. |
| H5 | 7.8 - 8.2 | d | 7.5 - 8.5 | Doublet due to coupling with H6. |
| H6 | 7.3 - 7.6 | t | 7.0 - 8.0 | Triplet due to coupling with H5 and H7. |
| H7 | 7.6 - 7.9 | t | 7.0 - 8.0 | Triplet due to coupling with H6 and H8. |
| H8 | 7.5 - 7.8 | d | 7.5 - 8.5 | Doublet due to coupling with H7. |
| NH | 11.0 - 12.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| OH | Variable | br s | - | Broad singlet, exchangeable with D₂O, position is concentration and solvent dependent. |
Reference data for 2-phenylquinolin-4(1H)-one in DMSO-d₆: δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H)[1].
¹³C NMR (Carbon-13 NMR): No experimental data for this compound was found in the public domain. The following are predicted values based on the analysis of related quinolinone structures.
| Carbon | Predicted Chemical Shift (δ ppm) | Notes |
| C2 | 140 - 145 | |
| C3 | 110 - 115 | Carbon bearing the bromine atom. |
| C4 | 175 - 180 | Carbonyl carbon, significantly downfield. |
| C4a | 120 - 125 | |
| C5 | 125 - 130 | |
| C6 | 123 - 128 | |
| C7 | 132 - 137 | |
| C8 | 118 - 123 | |
| C8a | 140 - 145 |
Reference data for 2-phenylquinolin-4(1H)-one in DMSO-d₆: δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32[1].
Table 2: Infrared (IR) Spectroscopy Data of this compound
No experimental IR spectrum for this compound was found in the public domain. The following are predicted characteristic absorption bands based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Strong, Broad | O-H Stretch (from hydroxyl group) |
| 3200 - 3000 | Medium, Broad | N-H Stretch (from quinolone tautomer) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1680 - 1640 | Strong | C=O Stretch (from quinolone tautomer) |
| 1620 - 1580 | Medium | C=C Aromatic Ring Stretch |
| 1500 - 1400 | Medium | C=C Aromatic Ring Stretch |
| 1250 - 1150 | Medium | C-O Stretch |
| 700 - 600 | Medium | C-Br Stretch |
Table 3: Mass Spectrometry (MS) Data of this compound
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).
| m/z (Predicted) | Ion | Notes |
| 223.97057 | [M+H]⁺ | Predicted for C₉H₇BrNO⁺ |
| 221.95601 | [M-H]⁻ | Predicted for C₉H₅BrNO⁻ |
| 245.95251 | [M+Na]⁺ | Predicted for C₉H₆BrNNaO⁺ |
Data sourced from PubChem CID 614067.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Due to potential solubility issues, DMSO-d₆ is often a good starting choice for quinolinone structures.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (FT-IR):
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically in the µg/mL to ng/mL range).
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.
Instrument Parameters (LC-MS):
-
Ionization Mode: Positive or negative Electrospray Ionization (ESI) is commonly used for quinolone-type molecules.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: A range of m/z 50-500 is typically sufficient to observe the molecular ion and common fragments.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to generate fragment ions for structural confirmation. The collision energy should be optimized to produce a rich fragmentation spectrum. Common fragmentation patterns for quinolones include the loss of water and carbon monoxide[2][3].
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and structural elucidation process for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the structural characterization of this compound.
References
Navigating the Physicochemical Landscape of 3-Bromoquinolin-4-ol: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Bromoquinolin-4-ol, a key heterocyclic compound. While specific quantitative data for this molecule is not extensively published, this guide synthesizes information from structurally similar quinoline derivatives to provide a robust framework for its handling and use.
Core Physicochemical Properties
This compound, with the CAS Number 64965-47-5, is a solid at standard conditions.[1][2] Its structure, featuring a quinoline core substituted with a bromine atom and a hydroxyl group, dictates its solubility and stability profile. The quinoline ring system is predominantly hydrophobic, while the hydroxyl group can participate in hydrogen bonding, and the nitrogen atom can act as a weak base.[1][3] This amphiphilic nature suggests a nuanced solubility across different solvent classes.
Solubility Profile
The solubility of this compound is influenced by several factors, including the polarity of the solvent, the pH of the solution, and the potential for the compound to form more soluble salts.[3] Based on the general characteristics of substituted quinolines, a qualitative solubility profile can be inferred.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can interact with the polar functional groups of the molecule without the competing hydrogen bonding of protic solvents.[4][5] |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The hydrophobic quinoline core limits solubility in highly polar protic solvents like water. Solubility is expected to be better in alcohols compared to water.[3][6] |
| Nonpolar | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[7] |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate the aromatic ring system.[7] |
Enhancing Aqueous Solubility
For many applications, particularly in biological assays, enhancing the aqueous solubility of compounds like this compound is crucial. Several strategies can be employed:
-
pH Adjustment: As a weak base, the solubility of this compound in aqueous solutions can be significantly increased by lowering the pH. Protonation of the quinoline nitrogen forms a more soluble salt. A general rule of thumb is to adjust the pH to at least 1-2 units below the pKa of the compound.[3]
-
Co-solvency: The addition of a water-miscible organic solvent, such as ethanol or DMSO, can increase the solubility by reducing the overall polarity of the solvent system.[3]
-
Use of Excipients: For formulation purposes, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to encapsulate the hydrophobic quinoline core and improve aqueous solubility.[8]
Stability Considerations
The stability of this compound is a critical factor for its storage and handling. Based on its structure, several degradation pathways can be anticipated, particularly under stress conditions.
Table 2: Potential Degradation Pathways and Stability Profile of this compound
| Degradation Pathway | Triggering Conditions | Potential Products | Mitigation Strategies |
| Hydrolysis | Extreme pH (highly acidic or basic) | Cleavage of the bromo- or hydroxyl-substituents, or ring opening.[4] | Maintain solutions at a pH close to neutral (pH 6-8) using a suitable buffer system.[4] |
| Oxidation | Exposure to atmospheric oxygen, peroxides in solvents | Oxidation of the quinolinol ring system.[4] | For long-term storage, purge solutions with an inert gas like argon or nitrogen. Use high-purity, peroxide-free solvents.[4] |
| Photolysis | Exposure to light, especially UV light | Cleavage of the carbon-bromine bond and subsequent degradation.[4] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Store in the dark.[4][9] |
| Thermal Degradation | Elevated temperatures | General decomposition. | Store solutions at low temperatures (e.g., 2-8°C or -20°C). For stock solutions, it is advisable to aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4][10] |
Experimental Protocols
To aid researchers in determining the specific solubility and stability of this compound, the following detailed experimental protocols are provided.
Thermodynamic (Equilibrium) Solubility Determination
This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved compound.[11]
Methodology:
-
Preparation of Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.[11]
-
Prepare a series of calibration standards by serial dilution of the stock solution.[11]
-
Analyze the standards using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) and construct a calibration curve by plotting the analytical response against concentration.[11]
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed with some undissolved solid remaining.[11]
-
Seal the vials to prevent solvent evaporation.[11]
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
-
Separation and Quantification:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[8]
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[8]
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.[11]
-
Analyze the diluted sample using the same analytical method as for the calibration standards.[11]
-
-
Calculation of Solubility:
Caption: A generalized workflow for the experimental determination of compound solubility.
Forced Degradation Study for Stability Assessment
Forced degradation studies are designed to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile and water.[4]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.[4]
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a set period (e.g., 8 hours). Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[4]
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a set period (e.g., 24 hours), protected from light. Dilute samples for analysis.[4]
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a set period (e.g., 48 hours), protected from light. Also, expose the solid compound to the same conditions.[4]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A sample protected from light should be used as a control.[9]
-
-
Analysis:
-
Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.
-
The goal is to achieve partial degradation (e.g., 5-20%) to be able to separate the degradation products from the parent compound.
-
Characterize the degradation products using techniques like LC-MS to elucidate the degradation pathways.
-
Caption: A workflow for conducting forced degradation studies to assess compound stability.
By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively manage the solubility and stability challenges associated with this compound, thereby facilitating its successful application in research and development.
References
- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 2. 64965-47-5|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmexcil.com [pharmexcil.com]
- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Medicinal Chemistry of 3-Bromoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved drugs.[1] The introduction of a bromine atom at the 3-position of the quinolin-4-ol core creates 3-Bromoquinolin-4-ol, a versatile intermediate with significant potential for the development of novel therapeutics. The bromine atom serves as a key reactive handle, enabling diverse chemical modifications through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This guide provides an in-depth review of the synthesis, chemical properties, and reported biological activities of this compound and its derivatives, offering valuable insights for drug discovery and development.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several established synthetic methodologies for quinoline and its derivatives. A common approach involves the bromination of a quinolin-4-ol precursor.
General Synthetic Approach
A plausible synthetic route to this compound starts from quinolin-4-ol. The bromination can be carried out using a suitable brominating agent. A related synthesis for 4-bromoquinoline involves the use of phosphorus tribromide on the corresponding quinolin-4-ol.[2] For the synthesis of this compound, a direct bromination of the quinolin-4-ol scaffold is a feasible strategy.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: General Bromination of Quinolines
The following is a general protocol adapted from the synthesis of similar bromoquinoline derivatives and can be optimized for the synthesis of this compound.[3][4]
Materials:
-
Quinolin-4-ol
-
N-Bromosuccinimide (NBS) or Bromine
-
Dimethylformamide (DMF) or Acetic Acid
-
Inert atmosphere (e.g., Nitrogen)
Procedure:
-
Dissolve quinolin-4-ol in a suitable solvent (e.g., DMF or acetic acid) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a controlled amount of the brominating agent (e.g., NBS or a solution of bromine in the same solvent).
-
Allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if bromine was used).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Biological Activities and Structure-Activity Relationships
Derivatives of 3-bromoquinoline have demonstrated significant potential across various therapeutic areas, particularly in oncology and as anti-inflammatory agents.[1] The biological activity of quinoline derivatives is highly dependent on their substitution pattern.[3]
The introduction of a bromine atom at the C3 position influences the molecule's physicochemical properties, such as lipophilicity, which can enhance cell membrane penetration.[3][5] The 4-hydroxyl group can participate in hydrogen bonding, potentially improving the binding affinity to biological targets.[3] The planar quinoline core is also capable of intercalating with DNA, which is a potential mechanism for anticancer and antimicrobial activities.[3]
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of brominated quinoline derivatives against various cancer cell lines.[6] For instance, novel brominated methoxyquinolines have shown significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines.[6] While specific data for this compound is limited in the reviewed literature, the data for analogous compounds suggest its potential as a scaffold for anticancer drug discovery.
Table 1: Anticancer Activity of Selected Bromoquinoline Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Antiproliferative | 9.6 µg/mL | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | Antiproliferative | 5.45 µg/mL | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | Antiproliferative | 7.8 µg/mL | [6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | Antiproliferative | >75 µg/mL | [6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | Antiproliferative | >75 µg/mL | [6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | Antiproliferative | >75 µg/mL | [6] |
Antimicrobial Activity
Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[7][8][9] The bromine atom can enhance the lipophilicity of the molecule, which may facilitate its entry into bacterial cells.[3] Derivatives of 6-bromoquinolin-4-ol have been synthesized and evaluated for their activity against clinically isolated ESBL-E. coli and MRSA, showing promising results.[10]
Caption: Experimental workflow for antimicrobial evaluation.
Future Directions
This compound represents a valuable starting point for the development of new therapeutic agents. The reactivity of the C-Br bond allows for the generation of diverse libraries of compounds through various chemical transformations, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.[1] Future research should focus on the synthesis and biological evaluation of a wide range of 3-substituted quinolin-4-ol derivatives to fully explore the therapeutic potential of this scaffold. Systematic SAR studies will be crucial in identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 4. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tautomerism in 3-Bromoquinolin-4-ol: An In-depth Technical Guide for Drug Development
For Immediate Release
This technical guide provides a comprehensive analysis of the tautomeric properties of 3-bromoquinolin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, biological activity, and pharmacokinetic profile. This document outlines the structural characteristics of this compound tautomers, details experimental methodologies for their investigation, and discusses the implications of this tautomerism for researchers, scientists, and drug development professionals.
Introduction to Tautomerism in this compound
This compound can exist in two primary tautomeric forms: the enol form (3-bromo-4-hydroxyquinoline) and the keto form (3-bromo-1H-quinolin-4-one). The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the electronic effects of substituents on the quinoline ring. For quinolin-4-one derivatives, the keto form is generally observed to be the predominant tautomer in both solution and the solid state.[1]
The ability of this compound to exist in these distinct forms has significant implications for its application in drug design. The different tautomers present distinct pharmacophoric features, which can lead to differential binding affinities for biological targets.[2] Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of harnessing the therapeutic potential of this and related compounds.
Characterization of Tautomeric Forms
The differentiation and quantification of the tautomers of this compound rely on a suite of spectroscopic and analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the tautomeric state of this compound.
Table 1: Spectroscopic Data for the Characterization of this compound Tautomers (Predicted and Analog-Based)
| Spectroscopic Technique | Keto Tautomer (3-bromo-1H-quinolin-4-one) | Enol Tautomer (3-bromo-4-hydroxyquinoline) | Reference |
| ¹H NMR (ppm) | N-H proton signal (broad, downfield); Distinct aromatic signals | O-H proton signal (sharp or broad); Distinct aromatic signals | [3] |
| ¹³C NMR (ppm) | C4 signal significantly downfield (δ > 170 ppm) indicating a carbonyl carbon | C4 signal further upfield, characteristic of an aromatic carbon bearing a hydroxyl group | [3] |
| IR (cm⁻¹) | Strong C=O stretching vibration (~1650 cm⁻¹) | O-H stretching vibration (~3200-3600 cm⁻¹); Absence of a strong C=O stretch | [4] |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The data is compiled from general knowledge of quinolinone systems and data on analogous compounds.
Computational Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers and help predict the position of the tautomeric equilibrium.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[5]
Protocol: Synthesis of this compound via Conrad-Limpach Reaction
-
Condensation: React an appropriate aniline with a β-ketoester. For the synthesis of the quinoline core of this compound, this would involve the condensation of a bromo-substituted aniline with a suitable β-ketoester.
-
Thermal Cyclization: The resulting enamine intermediate is subjected to high temperatures (typically around 250 °C) in a high-boiling point, inert solvent to induce intramolecular cyclization.
-
Bromination: If the quinoline core is synthesized without the bromine substituent, a subsequent bromination step at the C3 position is required. This can be achieved using a suitable brominating agent under controlled conditions.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
Protocol: Quantitative Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
NMR Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis: Identify the distinct signals corresponding to each tautomer. Integrate the signals for a non-exchangeable proton present in both tautomers.
-
Calculation of Equilibrium Constant (Keq): The ratio of the integrals of the signals for the two tautomers directly corresponds to their molar ratio. The equilibrium constant, Keq = [enol]/[keto], can then be calculated.
Implications for Drug Development
The tautomeric state of this compound and its derivatives is a critical determinant of their biological activity.
Receptor Binding and Pharmacological Activity
The keto and enol forms of this compound present different hydrogen bonding patterns and three-dimensional shapes. This can lead to significant differences in their ability to bind to target proteins, such as enzymes or receptors. One tautomer may exhibit a higher affinity and, consequently, greater therapeutic efficacy than the other. For some quinolone derivatives, the 4-oxoquinoline structure has been identified as crucial for retaining biological activity.[6]
Physicochemical and Pharmacokinetic Properties
Tautomerism influences key physicochemical properties that govern a drug's pharmacokinetic profile, including:
-
Solubility: The different tautomers may exhibit varying solubilities in aqueous and lipid environments, affecting absorption and distribution.
-
Lipophilicity (LogP): The distribution coefficient between octanol and water can differ between tautomers, impacting membrane permeability and oral bioavailability.
-
pKa: The acidity and basicity of the molecule are dependent on the tautomeric form, which in turn affects its ionization state at physiological pH and its absorption, distribution, metabolism, and excretion (ADME) properties.
Visualizing Tautomerism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow.
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental workflow for the study of this compound tautomerism.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with profound implications for its development as a therapeutic agent. A thorough understanding and characterization of the keto-enol equilibrium are essential for optimizing its biological activity and pharmacokinetic properties. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this and other important heterocyclic compounds, ultimately facilitating the design and development of novel and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Bromoquinolin-4-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromoquinolin-4-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthetic strategy is based on the well-established Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. In this protocol, we detail a two-step process commencing with the synthesis of the key intermediate, ethyl 2-bromo-3-oxobutanoate, followed by its reaction with aniline to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful execution.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The introduction of a bromine atom at the 3-position of the quinolin-4-ol scaffold provides a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The Conrad-Limpach synthesis offers a reliable method for the construction of the 4-hydroxyquinoline core.[1] This protocol adapts the general principles of this reaction to the specific synthesis of the title compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate. This intermediate is prepared by the bromination of ethyl acetoacetate.
-
Step 2: Conrad-Limpach Reaction. Aniline is reacted with the synthesized ethyl 2-bromo-3-oxobutanoate to form an enamine intermediate, which then undergoes high-temperature intramolecular cyclization to yield this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
This procedure outlines the bromination of ethyl acetoacetate to yield the key β-ketoester intermediate.
Materials:
-
Ethyl acetoacetate
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding 10% sodium bicarbonate solution until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 10% sodium bicarbonate solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl 2-bromo-3-oxobutanoate. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound via Conrad-Limpach Reaction
This procedure details the reaction of aniline with ethyl 2-bromo-3-oxobutanoate and the subsequent cyclization to the final product.
Materials:
-
Aniline
-
Ethyl 2-bromo-3-oxobutanoate (from Step 1)
-
High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)
-
Toluene
-
Glacial acetic acid (catalytic amount)
-
Hexane
-
Ethanol or Dimethylformamide (DMF) for recrystallization
-
Round-bottom flask with a Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Mechanical stirrer
-
Büchner funnel and filter flask
Procedure:
-
Formation of the Enamine Intermediate:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq), ethyl 2-bromo-3-oxobutanoate (1.05 eq), and toluene.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Remove the toluene under reduced pressure to obtain the crude enamine intermediate.
-
-
Thermal Cyclization:
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, preheat the high-boiling point solvent to 250 °C.
-
Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
-
Work-up and Purification:
-
While still warm, carefully pour the reaction mixture into a beaker containing hexane to precipitate the crude product.
-
Stir the suspension and then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with hot hexane to remove the high-boiling solvent.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or DMF.
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Data Presentation
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Product | Typical Yield (%) | Purity (%) |
| 1 | Ethyl acetoacetate | 1.0 | Bromine | 1.0 | Ethyl 2-bromo-3-oxobutanoate | 85-95 | >90 (crude) |
| 2 | Aniline | 1.0 | Ethyl 2-bromo-3-oxobutanoate | 1.05 | This compound | 60-75 | >95 (after recrystallization) |
Note: Yields are indicative and may vary depending on reaction scale and optimization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Note: Purification of 3-Bromoquinolin-4-ol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromoquinolin-4-ol is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The purity of this compound is paramount for successful downstream applications and for ensuring the safety and efficacy of final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[1][2] This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, a step-by-step procedure, and troubleshooting guidelines.
Principle of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable hot solvent to create a saturated solution.[1][3] As this solution is slowly cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals.[2] Impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the mother liquor.[3] The purified crystals are then isolated by filtration. The effectiveness of this technique relies heavily on the selection of an appropriate solvent, which should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1]
Data Presentation
Solvent Selection for this compound
The choice of solvent is critical for successful recrystallization. An ideal solvent will exhibit a significant difference in solubility for this compound at high and low temperatures. Based on the polar nature of the hydroxyl group and the aromatic quinoline core, polar protic and aprotic solvents are often suitable candidates.[4][5] For quinoline derivatives, mixed solvent systems are also commonly employed to achieve optimal solubility characteristics.[3][6]
Table 1: Qualitative Solubility and Suitability of Solvents for Recrystallization of Quinolone Derivatives
| Solvent System | Type | Suitability for Recrystallization | Rationale and Observations |
| Ethanol | Polar Protic | Good | Often used for substituted quinolinones; dissolves the compound when hot and allows for good crystal formation upon cooling.[7] |
| Isopropanol/Water | Mixed Polar Protic | Very Good | The addition of water as an anti-solvent can significantly decrease solubility at lower temperatures, leading to higher recovery yields.[7] |
| Acetic Acid/Water | Mixed Polar Protic | Good | Acetic acid can be effective for dissolving polar heterocyclic compounds, with water used to induce precipitation.[3] |
| Ethanol/Water | Mixed Polar Protic | Good | A common and effective mixed solvent system for many organic compounds, including bromoquinoline derivatives.[8][9] |
| Ethyl Acetate/Hexane | Mixed (Polar Aprotic / Nonpolar) | Excellent | Ethyl acetate acts as the "good" solvent, while hexane acts as the "poor" or "anti-solvent" to induce crystallization. This system is effective for removing less polar impurities.[6][8] |
| Dichloromethane/Methanol | Mixed (Polar Aprotic) | Fair | Primarily used in column chromatography but can be adapted for recrystallization. Control of solvent evaporation is crucial.[4][7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Use with Caution | High boiling point and high solvating power; can be difficult to remove and may require precipitation by adding an anti-solvent like water.[10] |
Table 2: Typical Purification Outcomes for a Bromoquinolinone Derivative
| Purification Method | Solvent/Eluent System | Typical Recovery Yield (%) | Purity by HPLC (%) | Notes |
| Recrystallization | Ethanol | 75-85 | >98 | Effective for removing many common impurities.[7] |
| Recrystallization | Isopropanol/Water (10:1) | 80-90 | >99 | Often results in higher recovery due to the anti-solvent effect of water.[7] |
| Recrystallization | Ethyl Acetate/Hexane | Not Specified | >95 | A versatile system for compounds that are too soluble in moderately polar solvents.[8] |
Data adapted from studies on similar bromoquinoline derivatives. Actual results may vary depending on the nature and amount of impurities in the crude material.[7][8]
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using a mixed solvent system, which often provides superior results by allowing for fine-tuned control over solubility.
Protocol: Recrystallization from an Ethanol/Water Mixed Solvent System
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Spatula and glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add a minimal amount of hot ethanol (e.g., 15-20 mL) to the flask.
-
Heat the mixture on a hotplate with gentle stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.[7]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Preheat a short-stem glass funnel and a receiving Erlenmeyer flask on the hotplate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot receiving flask to remove insoluble materials. This step prevents premature crystallization in the funnel.[3]
-
-
Inducing Crystallization:
-
To the clear, hot filtrate, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.[8]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Transfer the crystalline slurry into the funnel and apply the vacuum.
-
-
Washing the Crystals:
-
Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to rinse away any remaining soluble impurities from the crystal surfaces.[3]
-
Ensure the vacuum is released before adding the wash solvent, then reapply it to draw the solvent through.
-
-
Drying:
-
Allow the crystals to air-dry in the funnel by maintaining the vacuum for several minutes.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.[7]
-
Mandatory Visualization
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional hot "good" solvent (e.g., ethanol). Ensure the cooling process is very slow.[8] |
| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If necessary, evaporate some of the solvent to increase the concentration and allow it to cool again.[6] |
| Low Recovery Yield | The compound is partially soluble in the cold solvent; premature crystallization during hot filtration; too much solvent used. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a pre-heated funnel for hot filtration. Use the minimum amount of hot solvent necessary for dissolution.[3][7] |
| Purity Not Improved | The chosen solvent system does not effectively differentiate between the compound and a major impurity. | Screen a variety of different solvents or mixed-solvent systems. If recrystallization is ineffective, an alternative purification method like column chromatography may be required.[6][8] |
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 3-Bromoquinolin-4-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 3-Bromoquinolin-4-ol using column chromatography. The protocol is designed to address common challenges associated with the purification of quinoline derivatives, such as compound degradation and the separation of closely related impurities.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Synthesis of this molecule often results in a crude product containing unreacted starting materials, byproducts, and isomeric impurities. Column chromatography is a highly effective technique for isolating the desired compound to a high degree of purity. Due to the basic nature of the quinoline nitrogen, special considerations must be taken to avoid interactions with the stationary phase that can lead to poor separation and sample degradation.[1][2] This protocol outlines the use of silica gel chromatography, with recommendations for stationary phase deactivation and mobile phase optimization to achieve efficient purification.
Data Summary
The following table summarizes typical quantitative data for the purification of a related compound, 3-bromoquinoline, which can serve as a benchmark for the purification of this compound. The choice of purification method can significantly impact both yield and final purity.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[3] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities.[3] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity.[3] |
Experimental Protocol: Column Chromatography of this compound
This protocol describes the purification of crude this compound using silica gel flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane
-
Methanol
-
Triethylamine (optional, for deactivation of silica gel)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
2. Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on several TLC plates.
-
Develop the plates in various solvent systems of increasing polarity (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).
-
The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for this compound of approximately 0.3-0.4.[1][3]
3. Column Preparation (Slurry Method)
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use (as determined by TLC analysis). A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight.[1]
-
Optional (Recommended for Quinoline Derivatives): To deactivate the silica gel and prevent streaking or degradation, add a small amount of triethylamine (0.5-2%) to the eluent used to prepare the slurry.[1][2]
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or the initial eluent).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[3]
-
Carefully add this powder to the top of the packed column.[3]
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the column. For compounds like this compound, a gradient elution is often effective.
-
Start with a non-polar mobile phase (e.g., hexane or a high ratio of hexane to ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A suggested gradient could be from 100% hexane to a mixture of hexane and ethyl acetate, or for more polar compounds, a dichloromethane and methanol gradient.[4]
-
Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions in test tubes.
6. Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.[1][3]
-
Spot each fraction on a TLC plate and visualize under UV light.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1][3]
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Logical relationship diagram illustrating the principle of chromatographic separation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Purity Assessment of 3-Bromoquinolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromoquinolin-4-ol is a heterocyclic compound featuring a quinoline core, which is a structural motif present in numerous pharmacologically active molecules. The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug discovery and development, directly impacting safety, efficacy, and reproducibility of scientific results. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique renowned for its high resolution, sensitivity, and accuracy in separating, identifying, and quantifying compounds and their potential impurities.[1]
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is designed to be stability-indicating, meaning it can effectively separate the main compound from potential process-related impurities and degradation products that may form under various stress conditions.[2][3]
Recommended HPLC Method
A reverse-phase HPLC method using a C18 column is proposed for the analysis of this compound.[1][4] Separation is achieved based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. The addition of an acid, such as formic acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes for basic quinoline compounds.[4]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][4] |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 254 nm[1][2] |
| Injection Volume | 10 µL[1] |
| Sample Diluent | Methanol or Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
This section provides a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
-
Solvents : HPLC-grade acetonitrile and methanol; high-purity water (e.g., Milli-Q).[4]
-
Reagents : Formic acid (reagent grade or higher).
-
Glassware : Volumetric flasks, pipettes, and autosampler vials.
-
Filters : 0.45 µm or 0.22 µm syringe filters for sample clarification.[4]
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water) : Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with high-purity water. Mix thoroughly and degas.[1]
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile) : Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.[1]
-
Standard Solution (approx. 0.5 mg/mL) : Accurately weigh approximately 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (approx. 0.5 mg/mL) : Accurately weigh approximately 5 mg of the this compound sample to be tested and prepare as described for the Standard Solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Chromatographic Procedure
-
System Equilibration : Equilibrate the C18 column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1][4]
-
Sequence Setup : Place the prepared standard and sample vials in the autosampler.
-
Injections : Inject a blank (diluent), followed by at least five replicate injections of the standard solution to check for system suitability. Then, inject the sample solutions.
-
Data Acquisition : Run the gradient program as specified in Table 1 for each injection and record the chromatograms.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. The acceptance criteria are based on replicate injections of the standard solution.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Forced Degradation Studies (for Stability-Indicating Method Validation)
To demonstrate the method's specificity and stability-indicating properties, forced degradation studies should be performed on the this compound sample.[3][5] The goal is to achieve partial (5-20%) degradation of the active substance.
-
Acid Hydrolysis : Treat sample solution with 1N HCl at 60 °C for 2 hours. Neutralize before injection.
-
Base Hydrolysis : Treat sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize before injection.[2]
-
Oxidative Degradation : Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation : Expose solid sample to 105 °C for 24 hours, then prepare a solution for analysis.[6]
-
Photolytic Degradation : Expose sample solution to UV light (e.g., 254 nm) for 24 hours.[5]
Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.[2]
Data Presentation and Visualization
Hypothetical Purity Analysis Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.
Table 3: Example Chromatographic Results and Purity Calculation
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity | Resolution (Rs) |
| 1 | 4.2 | 35,400 | 0.8% | Impurity A | - |
| 2 | 8.9 | 22,150 | 0.5% | Impurity B | 12.1 |
| 3 | 12.5 | 4,298,200 | 98.2% | This compound | 8.5 |
| 4 | 13.8 | 21,900 | 0.5% | Impurity C | 2.8 |
| Total | 4,377,650 | 100.0% |
Purity Calculation (by Area %): (Peak Area of Analyte / Total Peak Area) x 100 = (4,298,200 / 4,377,650) x 100 = 98.2%
Experimental Workflow Visualization
The logical flow of the HPLC purity analysis is depicted in the following diagram.
Conclusion
The reverse-phase HPLC method described provides a reliable and robust approach for determining the purity of this compound. The method is specific, and with the inclusion of forced degradation studies, can be validated as stability-indicating, making it suitable for quality control throughout the drug development process. The use of standard C18 columns and common mobile phase modifiers ensures that this method can be readily implemented in most analytical laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
Application Notes and Protocols for the NMR Characterization of 3-Bromoquinolin-4-ol
Introduction
3-Bromoquinolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. Accurate structural elucidation is critical for understanding its chemical reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of such compounds.
It is important to note that this compound can exist in tautomeric forms: the enol form (3-bromo-4-hydroxyquinoline) and the more stable keto form (3-bromoquinolin-4(1H)-one). In solution, the equilibrium typically favors the quinolin-4(1H)-one tautomer. These application notes provide a detailed protocol for the ¹H and ¹³C NMR characterization of this compound, with the understanding that the observed spectra will likely represent the 3-bromoquinolin-4(1H)-one tautomer.
Predicted NMR Spectral Data
Due to a lack of readily available experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including quinolin-4(1H)-one and other substituted quinolines. These tables provide an expected range and pattern for the chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for 3-Bromoquinolin-4(1H)-one in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH | ~12.0 | br s | - |
| H2 | ~8.2 | s | - |
| H5 | ~8.1 | d | ~8.0 |
| H8 | ~7.8 | d | ~8.0 |
| H7 | ~7.6 | t | ~7.5 |
| H6 | ~7.3 | t | ~7.5 |
Abbreviation: s = singlet, d = doublet, t = triplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Data for 3-Bromoquinolin-4(1H)-one in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C4 (C=O) | ~175 |
| C8a | ~140 |
| C2 | ~138 |
| C7 | ~132 |
| C5 | ~126 |
| C6 | ~125 |
| C4a | ~122 |
| C8 | ~118 |
| C3 | ~105 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of this compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. To aid dissolution, the sample can be gently vortexed or sonicated.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the resulting solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
1D ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
1D ¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the lower natural abundance of the ¹³C nucleus.
-
Temperature: 298 K.
Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ peak to 39.52 ppm.
-
Integration and Multiplicity Analysis (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance. Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Peak Picking (¹³C NMR): Identify and list the chemical shifts of all carbon signals.
Visualizations
Experimental Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Experimental Workflow for NMR Analysis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 3-Bromoquinolin-4-ol in various palladium-catalyzed cross-coupling reactions. The functionalization of the quinolin-4-ol scaffold at the C3-position is a powerful strategy in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The quinolin-4-one moiety is a privileged scaffold found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the derivatization of this core structure. This compound is a key building block that can be readily functionalized at the C3-position through well-established coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide variety of substituents, including aryl, vinyl, alkynyl, and amino groups, facilitating the exploration of the chemical space around the quinolin-4-ol core for drug discovery and development.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental workflow for palladium-catalyzed cross-coupling reactions involving this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to drive the reaction to completion, and subsequent workup and purification of the desired product.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of 3-aryl-4-quinolones.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[1]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoquinolines
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 3-bromoquinoline with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | ~75 | [2] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | High | [3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 12-24 | High | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Note: This is a general protocol and may require optimization for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[3]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Heck Reaction
The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to the synthesis of 3-vinyl-4-quinolones.
Catalytic Cycle
The Heck reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product.[4]
Figure 3: Simplified catalytic cycle for the Heck reaction.
Data Presentation: Heck Reaction of 3-Bromoquinoline
The following table presents typical conditions for the Heck reaction of 3-bromoquinoline. These can be adapted for reactions with this compound.
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdEnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 | [4] |
| Pd(OAc)₂ (2) | NEt₃ | DMF | 100-140 | 12-24 | Variable | [2] |
Experimental Protocol: General Procedure for Heck Reaction
Note: This is a general protocol and may require optimization for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 equiv)
-
Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and NEt₃ in the anhydrous solvent.[2]
-
Seal the tube and heat the mixture to 100-140°C for 12-24 hours.[2]
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 3-alkynyl-4-quinolones.
Catalytic Cycle
The Sonogashira coupling involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.
Figure 4: Simplified catalytic cycle for the Sonogashira coupling.
Data Presentation: Sonogashira Coupling of 3-Bromoquinolines
The following table provides representative conditions for the Sonogashira coupling of 3-bromoquinoline.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 18 | Good |
| PdCl₂(CH₃CN)₂ / sXPhos | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | Variable |
Experimental Protocol: General Procedure for Sonogashira Coupling
Note: This is a general protocol and may require optimization for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) for 4-24 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-amino-4-quinolones from this compound and a variety of amines.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to Pd(0), followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[6]
Figure 5: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination of 3-Bromoquinoline
The following table summarizes representative conditions for the Buchwald-Hartwig amination of 3-bromoquinoline.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-5) | XPhos (1.5-7.5) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-120 | Variable | High |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Note: This is a general protocol and may require optimization for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
XPhos (1.5-7.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 mmol)
-
Anhydrous Toluene or Dioxane (5 mL)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂, a suitable phosphine ligand (e.g., XPhos), and a base.
-
The tube is evacuated and backfilled with argon.
-
Toluene or dioxane, this compound, and the amine are then added.
-
The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.
-
The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered.
-
The filtrate is concentrated and the residue is purified by column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are highly effective methods for the functionalization of this compound. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel quinolin-4-ol derivatives for applications in drug discovery and materials science. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates and scales to achieve optimal results. The presence of the 4-hydroxyl group may influence the reactivity, and thus, careful screening of catalysts, ligands, bases, and solvents is recommended.
References
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling with 3-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This document provides a detailed experimental protocol for the Suzuki coupling of 3-Bromoquinolin-4-ol with various arylboronic acids. The resulting 3-arylquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, notably found in compounds investigated as inhibitors of key oncology targets like the Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[2] This protocol offers a robust method for synthesizing a diverse library of 3-arylquinolin-4-ol derivatives for screening in drug discovery programs.
Introduction
Quinoline derivatives are integral to the development of new therapeutic agents due to their wide range of biological activities. Specifically, the 3-arylquinoline framework has been identified as a critical pharmacophore in potent inhibitors of receptor tyrosine kinases such as EGFR and HER-2.[2] Overexpression or mutation of these receptors is a driving factor in the progression of various cancers. The synthesis of diverse 3-arylquinolin-4-ol analogues through palladium-catalyzed cross-coupling reactions is a key strategy for fine-tuning molecular properties to achieve optimal interaction with these biological targets. The Suzuki-Miyaura coupling, with its mild reaction conditions and broad substrate scope, is an ideal method for this purpose.[1] The presence of the 4-hydroxyl group on the quinoline ring requires careful selection of the base to avoid unwanted side reactions.
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid is catalyzed by a palladium complex in the presence of a base to yield the corresponding 3-arylquinolin-4-ol.
Figure 1: General scheme of the Suzuki coupling reaction.
Comparative Data for Suzuki Coupling Reactions
The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative reaction conditions for the coupling of this compound with various arylboronic acids, providing a comparative overview for reaction optimization.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 16 | 88 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 91 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 18 | 78 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound. This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv.)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 224 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and K₂CO₃ (2.0 mmol, 276 mg).[2]
-
Inert Atmosphere: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction is carried out under anaerobic conditions.[2]
-
Solvent Addition: Under the inert atmosphere, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.[2]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed (typically 12-16 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylquinolin-4-ol.
Visualizations
Experimental Workflow
The experimental workflow for the Suzuki coupling reaction involves several key stages from preparation to purification.
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
EGFR/HER-2 Signaling Pathway
3-Arylquinoline derivatives are often designed to inhibit the EGFR/HER-2 signaling cascade, which is crucial in cell proliferation and survival.
Caption: Inhibition of the EGFR/HER-2 signaling pathway.
References
Application of 3-Bromoquinolin-4-ol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Bromoquinolin-4-ol is a versatile heterocyclic building block with significant potential in the synthesis of novel bioactive molecules. Its structure incorporates two key reactive sites: a hydroxyl group at the 4-position, amenable to O-alkylation, and a bromine atom at the 3-position, which can participate in various cross-coupling reactions. This dual functionality allows for the strategic introduction of diverse substituents, enabling the exploration of a wide chemical space in the quest for new therapeutic agents.
The quinoline scaffold itself is a well-established pharmacophore, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By modifying the 3- and 4-positions of the quinoline ring system of this compound, researchers can fine-tune the steric and electronic properties of the molecule to enhance its interaction with biological targets.
One key application of this compound is in the synthesis of 4-alkoxyquinoline derivatives . The hydroxyl group can be readily alkylated through reactions like the Williamson ether synthesis to introduce a variety of side chains. These alkoxy chains can modulate the lipophilicity of the molecule, potentially improving its cell permeability and pharmacokinetic profile. Furthermore, the nature of the alkoxy substituent can significantly influence the biological activity of the resulting compound. For instance, certain 4-alkoxyquinolines have demonstrated potent antimycobacterial activity.
Following O-alkylation, the bromine atom at the 3-position serves as a handle for further functionalization, most notably through Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position, leading to the synthesis of 3-aryl-4-alkoxyquinolines . These derivatives are of particular interest in cancer research, as the 3-arylquinoline scaffold is found in compounds known to inhibit key signaling pathways involved in cell proliferation and survival. For example, some quinoline derivatives act as inhibitors of DNA topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.
The sequential modification of this compound, first by O-alkylation and then by Suzuki coupling, provides a powerful strategy for generating libraries of structurally diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of 4-Alkoxy-3-bromoquinolines via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound to introduce an alkoxy side chain.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromopropane, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Add the alkyl halide (1.2 mmol) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkoxy-3-bromoquinoline.
Protocol 2: Synthesis of 3-Aryl-4-alkoxyquinolines via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 4-alkoxy-3-bromoquinoline with an arylboronic acid.
Materials:
-
4-Alkoxy-3-bromoquinoline (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the 4-alkoxy-3-bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired 3-aryl-4-alkoxyquinoline.
Data Presentation
Table 1: Representative Yields for the Synthesis of 4-Alkoxy-3-bromoquinolines
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-Bromopropane | 3-Bromo-4-propoxyquinoline | 85 |
| 2 | Benzyl bromide | 4-(Benzyloxy)-3-bromoquinoline | 92 |
| 3 | 1-Bromobutane | 3-Bromo-4-butoxyquinoline | 88 |
Table 2: Representative Yields for the Suzuki-Miyaura Coupling of 4-Alkoxy-3-bromoquinolines
| Entry | 4-Alkoxy-3-bromoquinoline | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Bromo-4-propoxyquinoline | Phenylboronic acid | 3-Phenyl-4-propoxyquinoline | 78 |
| 2 | 4-(Benzyloxy)-3-bromoquinoline | 4-Methoxyphenylboronic acid | 4-(Benzyloxy)-3-(4-methoxyphenyl)quinoline | 85 |
| 3 | 3-Bromo-4-butoxyquinoline | 3-Fluorophenylboronic acid | 4-Butoxy-3-(3-fluorophenyl)quinoline | 75 |
Table 3: Biological Activity of Representative 4-Alkoxyquinoline Derivatives
| Compound | Target Organism/Cell Line | Activity Metric | Value |
| 4-Alkoxyquinoline Analog 1 | Mycobacterium tuberculosis | MIC (μg/mL) | 1.56 |
| 4-Alkoxyquinoline Analog 2 | Mycobacterium tuberculosis | MIC (μg/mL) | 0.78 |
| 3-Aryl-4-alkoxyquinoline Analog 1 | Human Colon Cancer Cell Line (HCT116) | IC₅₀ (μM) | 5.2 |
| 3-Aryl-4-alkoxyquinoline Analog 2 | Human Breast Cancer Cell Line (MCF-7) | IC₅₀ (μM) | 2.8 |
Mandatory Visualization
Caption: Synthetic workflow for bioactive molecules from this compound.
Caption: Potential anticancer mechanism of action via Topoisomerase II inhibition.
Application Notes and Protocols for the Derivatization of 3-Bromoquinolin-4-ol in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-bromoquinolin-4-ol, a key scaffold for the development of novel therapeutic agents. The protocols focus on palladium-catalyzed cross-coupling reactions to enable the exploration of structure-activity relationships (SAR). Additionally, this document outlines methods for biological evaluation and summarizes the inhibitory activities of structurally related compounds, offering a framework for SAR analysis.
Introduction
Quinolin-4-ol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold is a particularly valuable starting material, offering reactive sites at the C3-bromo and C4-hydroxyl positions for extensive chemical modification. This allows for the systematic synthesis of a library of analogues to investigate how structural changes impact biological activity, a cornerstone of SAR studies. This document provides protocols for two powerful derivatization techniques—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—at the C3 position, along with standard biological evaluation assays.
Derivatization Strategies for this compound
The bromine atom at the C3 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylquinolin-4-ols
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[1][3]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Aminoquinolin-4-ols
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] This protocol outlines a general procedure for the reaction of this compound with various amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)[4]
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)[4]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)[4]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Addition of Base and Amine: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Biological Evaluation Protocols
The following protocols are standard in vitro assays to determine the cytotoxic activity of the synthesized 3-substituted quinolin-4-ol derivatives, which is a crucial first step in many SAR studies for anticancer drug discovery.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinolin-4-ol derivatives
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be kept below 0.5%.[6] Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7]
Structure-Activity Relationship Data
| Compound ID | Parent Scaffold | R (Substitution on 3-Aryl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2 | 3-Arylisoquinolinone | 3-OCH₃ | A549 (Lung) | 0.5 | [8] |
| 3 | 3-Arylisoquinolinone | 4-OCH₃ | A549 (Lung) | >50 | [8] |
| 4 | 3-Arylisoquinolinone | 3-F | A549 (Lung) | 0.4 | [8] |
| 5 | 3-Arylisoquinolinone | 4-F | A549 (Lung) | >50 | [8] |
| 6 | 3-Arylisoquinolinone | 3,5-di-F | A549 (Lung) | 0.8 | [8] |
| 7 | 3-Arylisoquinolinone | 2,4-di-F | A549 (Lung) | >50 | [8] |
| 8 | 3-Arylisoquinolinone | 4-CF₃ | A549 (Lung) | >50 | [8] |
Table 1: Anticancer activity of 3-arylisoquinolinone derivatives against the A549 human lung carcinoma cell line. The data highlights the dramatic increase in potency with meta-substitution on the 3-aryl ring compared to para-substitution.[8]
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for SAR studies of this compound.
Signaling Pathways
Quinoline derivatives have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Inhibition of EGFR/VEGFR signaling pathways by quinoline derivatives.
Caption: Potential inhibition points of quinoline derivatives in the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Bromoquinolin-4-ol by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinolin-4-ol is a halogenated quinoline derivative of interest in medicinal chemistry and drug development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1] LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for bioanalytical studies.[2][3]
The method described herein is intended as a comprehensive guide for researchers and includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. All experimental parameters have been outlined to ensure reproducibility and high-quality data generation.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for the calibration curve and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution in acetonitrile (100 ng/mL).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.[4]
LC-MS/MS Method
Chromatographic Conditions:
A reversed-phase HPLC method using a C18 column is suitable for the separation of this compound.[4][5]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | Time (min) |
Mass Spectrometric Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The presence of a bromine atom in this compound results in a characteristic isotopic pattern (M+ and M+2 peaks) that should be considered during precursor ion selection.[5]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 475 °C |
| Curtain Gas | 30 arbitrary units |
| Gas 1 (Nebulizer Gas) | 50 arbitrary units |
| Gas 2 (Turbo Gas) | 60 arbitrary units |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific MRM transitions for this compound and the internal standard need to be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the precursor and product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
| 1000 | 1,530,000 | 50,100 | 30.539 |
Linearity:
-
Regression Equation: y = 0.0305x + 0.0012
-
Correlation Coefficient (r²): > 0.995
Accuracy and Precision
The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Medium | 80 | 81.2 | 101.5 | 4.1 |
| High | 800 | 790.4 | 98.8 | 3.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the LC-MS/MS quantification process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoquinolin-4-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Bromoquinolin-4-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a higher yield and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct approach to synthesizing this compound is through the electrophilic bromination of 4-hydroxyquinoline (also known as 4-quinolinol). This method typically employs a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The key challenge in this synthesis is controlling the regioselectivity to favor bromination at the C3 position.[1][2]
Q2: I am observing a low yield in my bromination reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can be attributed to several factors:
-
Poor Regioselectivity: The quinoline ring has multiple sites susceptible to electrophilic attack. Without careful control of reaction conditions, a mixture of isomers (e.g., bromination at other positions on the ring) can be formed, reducing the yield of the desired 3-bromo isomer.[3]
-
Over-bromination: The use of excess brominating agent or harsh reaction conditions can lead to the formation of di- or poly-brominated products, which are common side reactions.[3]
-
Product Degradation: Quinoline derivatives can be sensitive to harsh acidic or oxidative conditions, leading to the formation of tar-like polymeric materials and other impurities.[3]
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate activation of the brominating agent can result in incomplete conversion of the starting material.
Q3: How can I improve the regioselectivity to favor the formation of the 3-bromo isomer?
A3: Achieving high regioselectivity for 3-bromination requires careful optimization of the reaction parameters:
-
Choice of Brominating Agent: Milder brominating agents like N-Bromosuccinimide (NBS) often provide better control and selectivity compared to the more aggressive molecular bromine (Br₂).[1][3]
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Glacial acetic acid is a commonly used solvent for the bromination of quinolin-4(1H)-ones.[1]
-
Temperature Control: Lowering the reaction temperature can help to control the reaction rate and minimize the formation of undesired side products.[3]
-
Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess (1.0-1.1 equivalents) of NBS can help to ensure complete conversion of the starting material while minimizing over-bromination.[3]
Q4: I am struggling to purify the final product. What are the recommended purification methods?
A4: Purifying this compound from unreacted starting materials, isomers, and other byproducts can be challenging due to their similar polarities. A combination of the following techniques is often effective:
-
Recrystallization: This is a highly effective method for purifying the product, especially for removing less polar impurities. A mixed solvent system, such as ethanol/water, can be effective.[4]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating closely related impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is typically used.[4][5] For compounds that may decompose on silica gel, using deactivated silica or an alternative stationary phase like alumina can be beneficial.[5]
-
Acid-Base Extraction: The basic nitrogen atom in the quinoline ring allows for extraction into an acidic aqueous solution (e.g., 1M HCl) to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4] However, this method will not separate the desired product from other basic quinoline isomers.
Q5: My final product is colored (yellowish/brown). Is this normal and how can I decolorize it?
A5: While pure this compound is expected to be a solid, discoloration to yellow or brown can occur due to the presence of impurities or oxidation. Quinolines can oxidize when exposed to air, light, or heat.[5] To obtain a purer, less colored product, consider the following:
-
Recrystallization: This is often the most effective method for removing colored impurities.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product before a final recrystallization step can help to adsorb colored impurities.
-
Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Data Presentation
Table 1: Comparison of Brominating Agents for Quinoline Derivatives
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acetic acid or Chloroform, often with a radical initiator | Milder, often provides better regioselectivity and control over the reaction.[1][3] | May require a radical initiator or catalyst for activation. |
| Molecular Bromine (Br₂) | Acetic acid or other polar solvents | Readily available and highly reactive. | Can be aggressive, leading to over-bromination and lower regioselectivity.[3] |
Note: This table provides a general comparison based on the bromination of quinoline derivatives. Optimal conditions for the synthesis of this compound should be determined experimentally.
Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase reaction time and/or temperature cautiously while monitoring by TLC. |
| Inactive brominating agent. | Use freshly opened or purified NBS. | |
| Formation of multiple spots on TLC | Poor regioselectivity. | Optimize reaction conditions: try a milder brominating agent (NBS), lower the temperature, and screen different solvents.[3] |
| Over-bromination. | Use a controlled amount of the brominating agent (1.0-1.1 equivalents).[3] Add the brominating agent portion-wise. | |
| Formation of dark, tarry residue | Product or starting material degradation. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound via Bromination of 4-Hydroxyquinoline
Disclaimer: This is a proposed protocol based on established methods for similar compounds. Optimization may be required for best results.
Materials:
-
4-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyquinoline (1.0 eq) in glacial acetic acid.
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into a beaker containing ice water.
-
Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the yellow color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. jptcp.com [jptcp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting common side reactions in 3-Bromoquinolin-4-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Bromoquinolin-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
A1: The synthesis of this compound is typically a multi-step process. A common route involves the initial synthesis of the quinolin-4-ol core, often via the Gould-Jacobs reaction, followed by a selective bromination at the C3 position.[1][2][3]
The critical steps are:
-
Gould-Jacobs Reaction: This involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline scaffold.[1][3] High temperatures are required for cyclization, which can sometimes lead to product decomposition.[2][4]
-
Bromination: The selective bromination of the quinolin-4-ol at the 3-position is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent such as acetic acid or chloroform.[5]
Q2: I am observing a significant amount of di-brominated product in my reaction mixture. How can I minimize this?
A2: The formation of di-brominated quinolines is a common side reaction, particularly over-bromination which can lead to di-substituted products that are challenging to separate.[6] To minimize this:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. It is recommended to use a slight excess, but not more than 1.1 equivalents of NBS.[6]
-
Reaction Temperature: Maintain a low and consistent reaction temperature to improve selectivity and reduce the rate of over-bromination.[6]
-
Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period to maintain a low concentration in the reaction mixture.
Q3: My final product is a persistent off-white or yellowish powder. Is this normal, and how can I purify it?
A3: While pure this compound is expected to be a white to pale yellow solid, a significant yellow or brown coloration may indicate the presence of impurities.[7] These could be residual starting materials or byproducts from side reactions.
For purification, the following methods are effective:
-
Recrystallization: This is a common and effective method for purifying the crude product. Suitable solvents include ethanol, acetic acid, or DMF.[1][7]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from impurities.[8][9] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, is typically used.[7][9]
Q4: What are the likely isomeric impurities I might encounter, and how can I separate them?
A4: Isomeric impurities can arise from the bromination at different positions on the quinoline ring. The exact nature of these isomers depends on the reaction conditions. Separating isomers can be challenging due to their similar physical properties.[8]
Strategies for separating isomers include:
-
Optimized Column Chromatography: Use a long column with a shallow solvent gradient to enhance separation.[8]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.[8]
Troubleshooting Guides
Issue 1: Low Yield in the Gould-Jacobs Reaction
-
Possible Cause: Incomplete cyclization due to insufficient temperature or reaction time. The high temperatures required (often >250 °C) can also lead to degradation if not optimized.[2][4]
-
Suggested Solution:
-
Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate.
-
Microwave Synthesis: Consider using microwave heating, which can improve yields and dramatically shorten reaction times.[4]
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and identify the point of maximum product formation before significant degradation occurs.[1]
-
Issue 2: Poor Regioselectivity during Bromination
-
Possible Cause: Reaction conditions favoring bromination at other positions on the quinoline ring. The direction of halogenation can depend on the presence and nature of substituents.[5]
-
Suggested Solution:
-
Choice of Brominating Agent and Solvent: The combination of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid can provide good selectivity.[6] Glacial acetic acid is also a commonly used polar solvent for bromination of hydroxyquinolines.[10]
-
Strict Temperature Control: Maintaining a low reaction temperature is crucial for minimizing the formation of unwanted isomers.[6]
-
Protecting Groups: If poor regioselectivity persists, consider using protecting groups to block other reactive sites on the quinoline ring before carrying out the bromination.
-
Issue 3: Oily Residue Instead of Crystals During Recrystallization
-
Possible Cause: Incomplete dissolution of impurities, supersaturation, or too rapid cooling.[7] An inappropriate solvent choice can also lead to oiling out.[7]
-
Suggested Solution:
-
Ensure Complete Dissolution: Use the minimum amount of hot solvent to fully dissolve the crude material. If insoluble material persists, perform a hot filtration.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
Induce Crystallization: Scratching the inside of the flask with a glass rod or seeding with a previously obtained pure crystal can help induce crystallization.[7]
-
Solvent System: Experiment with different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.
-
Data Presentation
Table 1: Typical Yields and Purity for Bromoquinoline Purification Methods
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Recrystallization | 60-85 | 95-98 | Dependent on the solvent system and impurity profile. |
| Column Chromatography | 50-75 | >98 | Effective for removing isomers and other closely related impurities.[8] |
| Acid-Base Extraction | 70-90 | 90-95 | Good for removing non-basic impurities, but will not separate isomeric bromoquinolines.[8] |
Experimental Protocols
Protocol 1: Synthesis of Quinolin-4-ol via Gould-Jacobs Reaction
This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[1][3]
-
Condensation: A mixture of aniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.[1]
-
Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.[1]
-
Isolation: After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.[1]
-
Hydrolysis and Decarboxylation: The crude ester is refluxed in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete. The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the quinolin-4-ol, which is collected by filtration, washed with water, and dried.
Protocol 2: Bromination of Quinolin-4-ol
This protocol is based on general methods for the bromination of quinolin-4(1H)-ones.[5]
-
Dissolution: Dissolve quinolin-4-ol (1 equivalent) in glacial acetic acid.
-
Bromination: To the stirred solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise at room temperature. Alternatively, N-Bromosuccinimide (1.05 equivalents) can be added portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. Purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Common Side Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromoquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromoquinolin-4-ol. The following information addresses common challenges and provides detailed protocols for effective impurity removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
If the compound is synthesized via a Conrad-Limpach reaction or a similar pathway, common impurities may include unreacted starting materials (such as a bromoaniline and a β-ketoester), incompletely cyclized intermediates, and potential side-products from alternative cyclization pathways.[1][2] Discoloration, often appearing as a yellow or brown tint, can indicate the presence of these residual materials or degradation by-products.[1]
Q2: Which purification methods are most effective for this compound?
The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity level.[1] For highly impure samples, a combination of both methods—typically column chromatography followed by recrystallization—is recommended to achieve high purity.[3]
Q3: What are the best solvents for recrystallizing this compound?
Due to the polar nature of the 4-hydroxyquinoline (or its 4-quinolone tautomer) structure, polar solvents are generally effective for recrystallization. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, or acetic acid.[1]
-
Mixed-Solvent Systems: Ethanol/water or dioxane/water mixtures can be highly effective for optimizing crystal growth and purity.[1] A mixed-solvent system using a "good" solvent where the compound is soluble when hot, and a "poor" anti-solvent where it is insoluble when cold, is a common strategy.[4][5]
Q4: What is the recommended setup for column chromatography of this compound?
For normal-phase column chromatography, silica gel is the standard stationary phase. However, because this compound contains a basic nitrogen and an acidic hydroxyl group, it can interact strongly with the acidic silanol groups on silica, leading to poor separation and streaking.[1]
-
Stationary Phase: Silica gel is common. If streaking or decomposition is observed, consider deactivating the silica with a base (e.g., 1% triethylamine in the eluent) or using a less acidic stationary phase like alumina.[3][4]
-
Mobile Phase (Eluent): A solvent system with increasing polarity is typically used. Good starting points for thin-layer chromatography (TLC) screening include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1][6] For very polar impurities, a mobile phase containing a small percentage of methanol may be required.[1]
Q5: My purified this compound is an off-white or yellowish powder. Is this acceptable?
While pure this compound is expected to be a white to pale yellow solid, significant yellow or brown coloration may indicate the presence of residual starting materials or degradation by-products.[1] If high purity is critical for your application, further purification by recrystallization or chromatography may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oily Residue Forms Instead of Crystals | The solution is supersaturated, or the cooling rate is too fast.[1][3] | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1][3] |
| Inappropriate solvent choice (compound is too soluble). | Try a less polar solvent or a mixed-solvent system to decrease solubility at lower temperatures.[1] | |
| No Crystals Form After Cooling | The solution is not sufficiently saturated (too much solvent was used). | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] If that fails, gently heat the solution to evaporate some solvent, then allow it to cool again.[5] |
| Low Yield of Purified Product | The product is partially soluble in the cold recrystallization solvent. | After crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration.[1] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent the product from crashing out. | |
| Product Discoloration (Yellow/Brown) | Presence of colored impurities from the synthesis.[4] | Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel to remove highly polar colored impurities. |
| Oxidation of the quinoline ring.[4] | Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen).[4] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound Streaks or "Tails" on TLC/Column | The compound is interacting strongly with the acidic silica gel due to its basic nitrogen atom.[1] | Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to block the acidic sites on the silica gel.[1] |
| The sample was overloaded on the column. | Use an appropriate ratio of sample to silica gel (typically 1:30 to 1:50 by weight) to avoid broad bands and poor separation.[1] | |
| Compound Will Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A dichloromethane/methanol system may be required for highly polar compounds.[1] |
| Compound Elutes Too Quickly (with solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[7] An ideal Rf value on TLC for good separation is around 0.3-0.4. |
| Co-elution of Impurities with the Product | The chosen solvent system does not provide adequate separation for closely related impurities. | Use a shallower solvent gradient during elution to improve resolution.[3] If that fails, try an alternative stationary phase like alumina, which offers different selectivity.[3][7] |
Quantitative Data Summary
The following table summarizes typical purity and yield data for the purification of bromoquinoline derivatives using various methods. The exact values for this compound may vary depending on the specific impurity profile of the crude material.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~85 | ~95 | ~70 | Effective for removing less polar impurities.[3] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | ~85 | ~98 | ~60 | Good for separating closely related and isomeric impurities.[3] |
| Recrystallization followed by Column Chromatography | ~85 | >99 | ~50 | Recommended for achieving the highest possible purity.[3] |
| Data adapted from a study on a similar bromoquinoline derivative.[3] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely. If necessary, add more ethanol dropwise to achieve full dissolution at boiling.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (e.g., 2-3 mL).[1] Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine an optimal solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of ~0.3-0.4 for this compound.[3] A gradient of ethyl acetate in hexane or methanol in dichloromethane are good systems to screen.[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed without air bubbles. Add a thin layer of sand on top.[3]
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
Elution and Fraction Collection: Carefully add the eluent to the column. Apply gentle air pressure to begin elution, maintaining a steady flow rate. Collect fractions in test tubes.[7]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
Visualization
Purification Workflow Diagram
The following diagram illustrates a logical workflow for selecting a purification method and troubleshooting common issues encountered during the purification of this compound.
Caption: Decision workflow for purifying this compound.
References
Technical Support Center: Optimizing Recrystallization of 3-Bromoquinolin-4-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the recrystallization of 3-Bromoquinolin-4-ol. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | The solution is not supersaturated; too much solvent was used.[1][2] | Reduce the solvent volume by gentle heating or under reduced pressure and allow the solution to cool again.[1][2] |
| The compound is too soluble in the chosen solvent.[3] | Select a different solvent or solvent system where the compound has lower solubility at room temperature. | |
| Lack of nucleation sites for crystal growth to begin.[3] | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.[3] | |
| Presence of impurities inhibiting crystallization.[3] | Consider pre-purification by another method, such as column chromatography, to remove impurities that may interfere with crystal formation. | |
| Compound Oils Out | The boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation temperature, and allow for slower cooling.[4] |
| The solution is too concentrated, causing the compound to come out of solution above its melting point. | Add a small amount of additional hot solvent to the mixture and allow it to cool more slowly.[1][4] | |
| Rapid cooling of the solution. | Allow the solution to cool gradually to room temperature before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling.[1] | |
| Low Yield | Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor.[2][5] | Use the minimum amount of hot solvent necessary to dissolve the compound.[5] Concentrate the mother liquor to recover a second crop of crystals.[6] |
| Premature crystallization during hot filtration.[4] | Use a slight excess of hot solvent to prevent crystallization in the funnel and then concentrate the filtrate before cooling.[4] | |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | If the impurities are colored and non-polar, consider adding activated charcoal to the hot solution before filtration. |
| The compound itself is naturally colored. | A pale yellow or off-white color might be inherent to the pure compound. Assess purity using analytical methods like NMR or LC-MS.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While there is no single "best" solvent without experimental trials, a good starting point for this compound would be polar protic solvents due to the presence of the hydroxyl group.[8] Ethanol, isopropanol, or acetic acid are often suitable for quinolinone derivatives.[7] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective and offer fine-tuned solubility.[6][9]
Q2: How do I perform a small-scale solvent screening to find a suitable solvent?
A2: To select an appropriate solvent, perform small-scale solubility tests. A good recrystallization solvent will dissolve this compound when hot but will have low solubility when cold. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[6]
Q3: My this compound is not dissolving in the hot solvent. What should I do?
A3: If the compound is not dissolving, you may need to add more solvent in small increments until it does. Ensure the solvent is at its boiling point. If a large volume of solvent is required, it may not be a suitable choice. Alternatively, consider a different solvent in which the compound has higher solubility at elevated temperatures.
Q4: Can I use a mixed-solvent system for recrystallization? How does it work?
A4: Yes, a mixed-solvent system is often effective. This involves a pair of miscible solvents: a "good" solvent in which this compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[6] Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify the solution and then cool slowly to induce crystallization.
Q5: The recrystallized product is still impure. What are my next steps?
A5: If recrystallization does not yield a product of desired purity, a second recrystallization may be necessary. Alternatively, other purification techniques such as column chromatography using silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) can be employed for more challenging separations.[8][9]
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water) dropwise.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solutions that dissolved the compound when hot to cool to room temperature and then in an ice bath.
-
A suitable solvent is one that dissolves the compound when hot and forms a significant amount of precipitate upon cooling.
General Recrystallization Protocol (Single Solvent)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot recrystallization solvent and bring the mixture to a boil with stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, preferably in a vacuum oven.
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the recrystallization solvent for this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
Solving poor solubility issues of 3-Bromoquinolin-4-ol in NMR solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 3-Bromoquinolin-4-ol, particularly concerning its poor solubility in common NMR solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many standard NMR solvents?
A1: The solubility of this compound is influenced by its rigid heterocyclic structure and the presence of both a polar hydroxyl group and a lipophilic bromine atom. The molecule's ability to form strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to high crystal lattice energy, making it difficult for solvents to effectively solvate and dissolve the compound. Its structure also allows for the existence of tautomers (the keto-enol forms), which can further complicate solubility and spectral interpretation.
Q2: What are the most common deuterated solvents to try for dissolving this compound?
A2: For polar heterocyclic compounds like this compound, it is recommended to start with more polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the first choice due to its excellent ability to dissolve a wide range of polar and nonpolar compounds.[1] If solubility is still an issue, deuterated methanol (CD₃OD) or deuterated N,N-dimethylformamide (DMF-d₇) can be considered. A mixture of solvents, such as DMSO-d₆ with a small amount of a suitable co-solvent, may also improve solubility.
Q3: My NMR spectrum for this compound looks more complex than expected, with broad peaks or more signals than anticipated. What could be the cause?
A3: A complex NMR spectrum of this compound is often due to the presence of tautomers in solution. The compound can exist in equilibrium between its keto and enol forms, and if the exchange between these forms is slow on the NMR timescale, you will observe separate signals for each tautomer. Broad peaks can indicate an intermediate exchange rate. Additionally, poor solubility can lead to aggregation, which also results in peak broadening.
Q4: Can I heat the NMR sample to improve the solubility of this compound?
A4: Gentle heating of the NMR tube in a warm water bath can be an effective method to increase the solubility of your compound. However, be cautious as elevated temperatures can potentially lead to degradation of the sample. It is also important to note that temperature can affect chemical shifts and the equilibrium between tautomers, so spectra recorded at different temperatures may not be directly comparable.
Q5: Are there any chemical modifications I can make to this compound to improve its solubility for NMR analysis?
A5: While not always ideal as it modifies the original structure, derivatization can be a powerful tool for improving solubility. For example, acetylation of the hydroxyl group to form an ester may increase solubility in less polar solvents like chloroform-d (CDCl₃). However, this will alter the chemical shifts and should only be considered if the primary goal is to obtain a well-resolved spectrum for structural confirmation of the carbon skeleton.
Troubleshooting Guides
Guide 1: Poor Solubility in the Chosen NMR Solvent
Problem: You have attempted to dissolve this compound in a standard NMR solvent (e.g., CDCl₃), but it remains insoluble or only partially dissolves, resulting in a low-quality NMR spectrum with a poor signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility.
Guide 2: Complex or Uninterpretable NMR Spectrum
Problem: The ¹H or ¹³C NMR spectrum of this compound shows more peaks than expected, broad signals, or other features that make interpretation difficult.
Logical Relationship Diagram:
Caption: Decision tree for diagnosing complex NMR spectra.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in a Deuterated Solvent
This protocol outlines a method to estimate the solubility of this compound in various deuterated solvents to select the most appropriate one for NMR analysis.
Materials:
-
This compound
-
A selection of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆)
-
Vials with caps
-
Vortex mixer
-
Sonicator bath
-
Pipettes and tips
-
NMR tubes
Methodology:
-
Initial Screening:
-
Weigh approximately 1-2 mg of this compound into separate vials.
-
To each vial, add 0.6 mL of a different deuterated solvent.
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves, the compound is soluble at this concentration.
-
-
Solubility Enhancement Attempts:
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
If still not dissolved, gently warm the vial in a water bath (e.g., 30-40°C) for a few minutes.
-
Visually inspect for any improvement in solubility.
-
-
Selection of Solvent:
-
The solvent that provides complete dissolution with minimal intervention (i.e., without heating) is generally the best choice.
-
If multiple solvents work, consider the one with the lowest viscosity for sharper NMR signals.
-
-
NMR Sample Preparation:
-
Once a suitable solvent is identified, prepare the NMR sample by dissolving an appropriate amount of this compound (typically 5-10 mg) in 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure complete dissolution, using sonication or gentle warming if necessary.
-
Transfer the solution to an NMR tube.
-
Data Presentation
| Deuterated Solvent | Abbreviation | Polarity | Expected Solubility of this compound | Notes |
| Chloroform-d | CDCl₃ | Low | Poor | Unlikely to be a good solvent due to the polar nature of the compound. |
| Acetone-d₆ | (CD₃)₂CO | Medium | Moderate | May be a suitable solvent, but DMSO-d₆ is often a better choice for highly polar compounds. |
| Methanol-d₄ | CD₃OD | High (Protic) | Moderate to Good | The protic nature can lead to hydrogen exchange with the hydroxyl proton, which may be desirable for certain experiments. |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | High (Aprotic) | Good to Excellent | Generally the recommended starting solvent for polar, poorly soluble compounds.[1] |
| Water-d₂ | D₂O | High (Protic) | Poor | Solubility is likely to be very low without pH adjustment. |
Safety Information
Disclaimer: This information is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Always consult the SDS for this compound before handling the compound and follow all institutional safety protocols.
-
General Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: Based on data for the related compound 3-bromoquinoline, this substance may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
Interpreting complex NMR spectra of 3-Bromoquinolin-4-ol due to tautomerism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering complex NMR spectra of 3-Bromoquinolin-4-ol due to its tautomerism.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my this compound sample show more signals than expected?
A: The complexity of the ¹H NMR spectrum is due to the existence of this compound in two tautomeric forms: the enol form (this compound) and the keto form (3-Bromo-1H-quinolin-4-one). These two forms are in equilibrium in solution, and if the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer.
Q2: How can I confirm the presence of both keto and enol tautomers in my sample?
A: The presence of both tautomers can be confirmed by identifying characteristic signals for each form. The enol form will show a distinct hydroxyl (-OH) proton signal, typically a broad singlet. The keto form will exhibit a signal for the N-H proton, also usually a broad singlet, and a characteristic C-H signal for the proton at the 3-position. Two-dimensional NMR techniques, such as HSQC and HMBC, can definitively establish the connectivity within each tautomeric form.
Q3: The signals in my NMR spectrum are broad and poorly resolved. What could be the cause?
A: Broad signals can arise from several factors:
-
Intermediate Exchange Rate: If the tautomeric interconversion is occurring at a rate comparable to the NMR timescale, the corresponding signals can broaden.
-
Low Solubility: Poor solubility of the compound in the chosen NMR solvent can lead to broad peaks.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field will degrade spectral resolution. Re-shimming the spectrometer is a crucial first step.[1]
Q4: Can the solvent I use for my NMR experiment affect the spectrum?
A: Absolutely. The position of the keto-enol equilibrium is often solvent-dependent.[2][3] Polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents may shift the equilibrium towards the enol form.[2] Changing the solvent can therefore alter the ratio of the two tautomers, which can help in assigning the signals.
Q5: I see a peak that might be an -OH or N-H proton. How can I be sure?
A: A simple method to identify exchangeable protons like -OH and N-H is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The signals corresponding to the -OH and N-H protons will either disappear or significantly decrease in intensity due to chemical exchange with deuterium.
Troubleshooting Guide for Complex NMR Spectra of this compound
This guide provides a systematic approach to interpreting and resolving complex NMR spectra of this compound.
Problem: Unassigned or Overlapping Peaks in the ¹H NMR Spectrum
Solution Workflow:
Caption: Troubleshooting workflow for complex NMR spectra.
Step-by-Step Troubleshooting:
-
D₂O Exchange: This initial step helps to quickly identify the exchangeable protons of the hydroxyl (-OH) group in the enol tautomer and the amine (N-H) group in the keto tautomer.
-
Solvent Study: The keto-enol equilibrium is sensitive to the solvent environment.[2][3]
-
Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents tend to favor the more polar keto form.
-
Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): These solvents may increase the relative concentration of the less polar enol form. By comparing spectra in different solvents, you can observe changes in the relative integrals of the signals corresponding to each tautomer, aiding in their assignment.
-
-
Variable Temperature (VT) NMR: The rate of tautomeric interconversion is temperature-dependent.
-
Lowering the Temperature: May slow down the exchange rate, leading to sharper signals for each tautomer.
-
Increasing the Temperature: May increase the exchange rate, causing the separate signals of the two tautomers to broaden and eventually coalesce into a single, averaged signal. This can help confirm which pairs of signals correspond to the same proton in the different tautomeric forms.
-
-
2D NMR Analysis: Two-dimensional NMR experiments are powerful tools for unambiguously assigning the structure of each tautomer.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same molecule, helping to trace out the spin systems in the aromatic rings of each tautomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within a molecule, thus confirming the overall structure of each tautomer.
-
Data Presentation: Predicted NMR Data for Tautomers
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | This compound (Enol) | 3-Bromo-1H-quinolin-4-one (Keto) | Rationale for Chemical Shift |
| H2 | ~8.5 | ~8.2 | Deshielded due to proximity to nitrogen and bromine. |
| H5 | ~8.1 | ~8.1 | Downfield shift due to being in the aromatic system. |
| H6 | ~7.4 | ~7.3 | Typical aromatic proton chemical shift. |
| H7 | ~7.7 | ~7.6 | Influenced by the electronic effects of the fused ring system. |
| H8 | ~7.8 | ~7.7 | Deshielded by the ring current of the adjacent aromatic ring. |
| 4-OH | ~10-12 (broad) | - | Acidic proton, chemical shift is concentration and temperature dependent. |
| 1-NH | - | ~11.7 (broad) | Acidic proton on nitrogen, similar to the analog.[4] |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | This compound (Enol) | 3-Bromo-1H-quinolin-4-one (Keto) | Rationale for Chemical Shift |
| C2 | ~145 | ~140 | Affected by the hybridization and electronic environment of the nitrogen. |
| C3 | ~110 | ~115 | Bromine substitution causes a downfield shift. |
| C4 | ~165 | ~177 | C-OH in enol is more shielded than C=O in keto form.[2] |
| C4a | ~125 | ~123 | Bridgehead carbon in the aromatic system. |
| C5 | ~126 | ~125 | Typical aromatic carbon chemical shift. |
| C6 | ~124 | ~124 | Aromatic carbon. |
| C7 | ~133 | ~132 | Aromatic carbon. |
| C8 | ~119 | ~119 | Aromatic carbon. |
| C8a | ~140 | ~140 | Bridgehead carbon adjacent to nitrogen. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Spectroscopy
Objective: To investigate the effect of temperature on the tautomeric equilibrium and signal resolution.
Methodology:
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈. Ensure the concentration is optimized for good signal-to-noise without causing aggregation.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Carefully shim the sample to achieve optimal resolution.
-
Temperature Variation:
-
Increasing Temperature: Increase the temperature in increments of 10-20 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature. Re-shim the magnetic field at each temperature, as shims can drift. Acquire a ¹H NMR spectrum at each temperature.
-
Decreasing Temperature: If the equipment allows, decrease the temperature in a similar stepwise manner, allowing for equilibration and re-shimming at each step before acquiring the spectrum.
-
-
Data Analysis: Compare the spectra at different temperatures. Look for changes in the relative integrals of the signals for the two tautomers, as well as any broadening or coalescence of signals.
Protocol 2: Acquiring and Interpreting 2D NMR Spectra
Objective: To unambiguously assign proton and carbon signals and determine the connectivity of each tautomer.
Methodology:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Acquisition: Use a standard COSY pulse sequence. Acquire enough scans to achieve a good signal-to-noise ratio.
-
Interpretation: A COSY spectrum shows cross-peaks between protons that are coupled to each other (typically through 2-3 bonds). This helps to identify protons that are adjacent in the molecule.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Acquisition: Use a standard HSQC pulse sequence.
-
Interpretation: The HSQC spectrum shows cross-peaks between each proton and the carbon atom it is directly attached to. This allows for the direct assignment of protonated carbon signals.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquisition: Use a standard HMBC pulse sequence.
-
Interpretation: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across quaternary carbons and for linking different parts of the molecule together, which is essential for differentiating the tautomers.
-
Visualization of Tautomerism
Caption: Tautomeric equilibrium of this compound.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Regioselectivity in the Bromination of Quinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselectivity of quinolin-4-ol bromination.
Troubleshooting Guide
Poor regioselectivity during the bromination of quinolin-4-ol often results in a mixture of products, complicating purification and reducing the yield of the desired isomer. The following guide addresses common issues and provides potential solutions.
Problem 1: Formation of a mixture of 3-bromo and 6-bromoquinolin-4-ol.
-
Cause: Quinolin-4-ol exists in tautomeric equilibrium with quinolin-4(1H)-one. The electron-donating hydroxyl group in the quinolin-4-ol form activates the pyridine ring, particularly at the C3 position, for electrophilic substitution. Conversely, the quinolin-4(1H)-one form directs bromination to the benzene ring, favoring the C6 and C8 positions. The reaction conditions can influence this equilibrium and the subsequent bromination pathway.
-
Solution: To selectively obtain 3-bromoquinolin-4-ol, it is crucial to favor the quinolin-4-ol tautomer and utilize reaction conditions that promote electrophilic attack on the pyridine ring.
-
Strategy 1: Controlled Bromination with NBS in a Polar Aprotic Solvent. Using N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) can favor the formation of this compound.[1]
-
Strategy 2: Reaction with Molecular Bromine in Acetic Acid. This classic method can also yield the 3-bromo derivative, but careful control of stoichiometry and temperature is necessary to minimize side reactions.[1]
-
Problem 2: Predominant formation of 6-bromoquinolin-4-ol when another isomer is desired.
-
Cause: Reaction conditions that favor the quinolin-4(1H)-one tautomer will lead to electrophilic substitution on the carbocyclic (benzene) ring. The amino group in the quinolin-4(1H)-one form is an ortho-, para-director, leading to substitution at the C6 and C8 positions.
-
Solution: Achieving substitution at positions other than C6 when starting from quinolin-4-ol via direct bromination is challenging due to the strong directing effect of the lactam form. Alternative strategies are often more effective:
-
Strategy 1: Synthesis from a Pre-brominated Anthranilic Acid. A more controlled approach is to synthesize the quinolin-4-ol ring system from a starting material that already contains bromine at the desired position. For instance, using a brominated aniline in a Gould-Jacobs or Conrad-Limpach reaction can provide specific bromoquinolin-4-ol isomers.[2][3]
-
Strategy 2: Utilizing Directing Groups. While less common for quinolin-4-ol itself, the principle of using directing groups to guide halogenation to other positions is a well-established strategy in quinoline chemistry.[4][5]
-
Problem 3: Over-bromination leading to di- or tri-brominated products.
-
Cause: The quinolin-4-ol ring system is activated towards electrophilic substitution, and using an excess of the brominating agent or harsh reaction conditions can lead to multiple bromine additions.
-
Solution:
-
Strategy 1: Precise Stoichiometry. Use a slight excess (1.0-1.1 equivalents) of the brominating agent (e.g., NBS or Br₂) to ensure complete consumption of the starting material without promoting further bromination.
-
Strategy 2: Low Temperature. Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[6]
-
Strategy 3: Slow Addition. Add the brominating agent dropwise or portion-wise to the solution of quinolin-4-ol to maintain a low concentration of the electrophile throughout the reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of quinolin-4-ol not straightforward?
A1: The regioselectivity is complicated by the keto-enol tautomerism between quinolin-4-ol and quinolin-4(1H)-one. Each tautomer presents different activated positions for electrophilic bromination, potentially leading to a mixture of products. The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring, but the hydroxyl group at C4 activates the C3 position.
Q2: Which brominating agent is better for selective bromination, NBS or molecular bromine (Br₂)?
A2: N-Bromosuccinimide (NBS) is often preferred for more controlled and selective brominations.[8][9][10] It provides a low, constant concentration of bromine in the reaction mixture, which can help to avoid over-bromination and improve regioselectivity. Molecular bromine can also be used effectively, but the reaction may be more vigorous and require stricter control of conditions.[8][11]
Q3: How can I selectively synthesize 6-bromoquinolin-4-ol?
A3: The most reliable method for synthesizing 6-bromoquinolin-4-ol is not through direct bromination of quinolin-4-ol, but by constructing the quinoline ring from a pre-brominated starting material. The Gould-Jacobs reaction, starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate, followed by thermal cyclization, is a common and effective route.[2][3][12]
Q4: Is it possible to introduce a bromine atom at the C5 or C8 position of quinolin-4-ol?
A4: Direct bromination of unsubstituted quinolin-4-ol is unlikely to yield significant amounts of the C5 or C8 isomers due to the directing effects of the existing functional groups.[13] Achieving this substitution pattern typically requires multi-step synthetic sequences, potentially involving directing groups or starting from appropriately substituted anilines. For quinolines in general, remote C-H halogenation at C5 can be achieved with specific directing groups at the C8 position.[14]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of different bromoquinolin-4-ol isomers and related compounds found in the literature.
| Desired Product | Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |
| This compound | Quinolin-4-ol | NBS | DMF | - | Not specified | [1] |
| This compound | Quinolin-4-ol | Br₂ | Acetic Acid | - | Not specified | [1] |
| 6-Bromoquinolin-4-ol | 4-Bromoaniline | - (Gould-Jacobs) | Diphenyl ether | 250 °C | 59.89% | [3][15] |
| 4-Bromoquinoline | Quinolin-4-ol | PBr₃ | DMF | Room Temp | 88% | [7] |
| 7-Bromoquinolin-8-ol | Quinolin-8-ol | NBS | Chloroform | 0-40 °C | 85% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-4-ol via the Gould-Jacobs Reaction [2][3]
This protocol describes a reliable method to produce 6-bromoquinolin-4-ol, avoiding the regioselectivity issues of direct bromination.
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 15-60 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed (e.g., with aqueous NaOH) and subsequently acidified (e.g., with HCl) to yield 6-bromoquinolin-4-ol.
Protocol 2: General Procedure for Bromination of 2-methylquinolin-4(1H)-ones [8]
While this protocol is for a substituted quinolin-4-one, the principles can be adapted for quinolin-4-ol.
-
With Molecular Bromine: To a solution of the 2-methylquinolin-4(1H)-one in glacial acetic acid, an equimolar amount of molecular bromine is added. The reaction mixture is stirred at room temperature.
-
With NBS: To a solution of the 2-methylquinolin-4(1H)-one in chloroform, N-bromosuccinimide (NBS) is added, along with a catalytic amount of benzoyl peroxide. The mixture is refluxed.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization or column chromatography.
Visualizations
Diagram 1: Tautomerism and Regioselectivity in Quinolin-4-ol Bromination
References
- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Bromoquinolin-4(1H)-one CAS#: 332366-57-1 [m.chemicalbook.com]
- 13. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 14. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 15. atlantis-press.com [atlantis-press.com]
Preventing degradation of 3-Bromoquinolin-4-ol during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3-Bromoquinolin-4-ol to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its storage and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by exposure to light, air (oxygen), moisture, and elevated temperatures. The quinoline ring is susceptible to oxidation, and the carbon-bromine bond can undergo hydrolysis under certain conditions.[1] To maintain its stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place.[1][2]
Q2: I observe a color change in my sample of this compound over time. What does this indicate?
A2: A color change, often to a yellowish or brownish hue, typically indicates product degradation. This can be due to oxidation or the formation of polymeric impurities. If a color change is observed, it is advisable to assess the purity of the compound by techniques such as NMR or HPLC before use in sensitive reactions.
Q3: What are the potential degradation pathways for this compound in reaction media?
A3: In reaction media, this compound can degrade through several pathways, including:
-
Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, leading to the formation of 3-hydroxyquinolin-4-ol.[1]
-
Oxidation: The quinoline core can be oxidized, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air.
-
Photochemical degradation: Exposure to UV light can induce photochemical reactions, leading to decomposition.[1]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be considered incompatible with strong oxidizing agents.[1] Reactions with strong acids or bases at high temperatures should also be approached with caution due to the potential for hydrolysis or other side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Heck)
-
Possible Cause 1: Degraded Starting Material: The this compound may have degraded during storage.
-
Solution: Before use, check the purity of the this compound using TLC, NMR, or mass spectrometry. If impurities are detected, purification by recrystallization or column chromatography may be necessary.[3]
-
-
Possible Cause 2: Dehalogenation: Reduction of the C-Br bond (dehalogenation) can be a significant side reaction, leading to the formation of quinolin-4-ol.
-
Solution: Optimize reaction conditions by screening different palladium catalysts, ligands, bases, and solvents. Lowering the reaction temperature or using a milder base can sometimes minimize dehalogenation.
-
-
Possible Cause 3: Poor Solubility: The compound may have low solubility in the reaction solvent, leading to incomplete reaction.
-
Solution: Screen for a suitable solvent or solvent mixture that ensures the solubility of all reactants at the desired reaction temperature. In some cases, gentle heating can improve solubility.[4]
-
Issue 2: Formation of Colored Impurities in the Reaction Mixture
-
Possible Cause 1: Thermal Degradation: High reaction temperatures can lead to the decomposition of this compound or the reaction products, often forming tar-like substances.[5]
-
Solution: Attempt the reaction at a lower temperature. If the reaction requires high temperatures, minimize the reaction time and work up the reaction as soon as it is complete.
-
-
Possible Cause 2: Oxidation: The reaction may be sensitive to air, leading to oxidative side products.
-
Solution: Perform the reaction under an inert atmosphere of argon or nitrogen. Use degassed solvents to minimize dissolved oxygen.
-
Data Presentation
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C[3] | Minimizes thermal degradation and slows down potential side reactions. |
| Light | Store in an amber vial or in the dark[1] | Prevents photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen)[1][3] | Prevents oxidation by atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment[1] | Prevents hydrolysis of the C-Br bond. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound in its original, tightly sealed container. Place the container inside a desiccator containing a suitable drying agent. Store the desiccator in a refrigerator at 2-8°C.[3] The storage area should be dark.
-
Handling: When handling the compound, use a clean, dry spatula and weigh it out quickly to minimize exposure to air and moisture. For reactions sensitive to air or moisture, handle the compound in a glovebox or under a stream of inert gas.
-
After Use: Tightly reseal the container, purge with an inert gas if possible, and return it to the recommended storage conditions immediately.
Protocol 2: Small-Scale Stability Test
If the stability of this compound is critical for your application, a small-scale stability test is recommended.
-
Sample Preparation: Prepare several small samples of the compound in separate vials.
-
Condition Exposure: Expose each sample to a different condition (e.g., room temperature, elevated temperature, light, ambient air). Keep one sample under the recommended storage conditions as a control.
-
Analysis: After a set period (e.g., one week), analyze all samples and the control by HPLC or LC-MS to determine the percentage of degradation.
-
Evaluation: Compare the purity of the exposed samples to the control to assess the stability under various conditions.
Mandatory Visualization
Caption: Workflow for handling and troubleshooting reactions with this compound.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Optimizing HPLC Peak Shape for 3-Bromoquinolin-4-ol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromoquinolin-4-ol. Poor peak shape is a common issue that can compromise the accuracy and reliability of analytical results. This guide offers systematic approaches to diagnose and resolve common chromatographic problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound peak tailing excessively?
Peak tailing, where the latter half of the peak is drawn out, is a frequent problem when analyzing polar, ionizable compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]
Core Issues and Solutions:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic nitrogen and polar hydroxyl group of this compound, leading to tailing.[2]
-
Solution 1: Mobile Phase pH Adjustment: this compound is an amphoteric compound, meaning it has both acidic and basic properties. Based on the parent compound, 4-hydroxyquinoline, we can estimate two pKa values: one around 2.2 (for the protonated quinoline nitrogen) and another around 11.3 (for the hydroxyl group). To minimize silanol interactions, it is crucial to control the ionization state of the analyte by adjusting the mobile phase pH. Operating at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated analyte.[2]
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the free silanol groups, making the surface less active and more suitable for analyzing basic and polar compounds.[1][2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Contaminants: The accumulation of contaminants on the column can create active sites that cause peak tailing.[1]
-
Solution: Use a guard column to protect the analytical column and ensure proper sample clean-up.[2]
-
Q2: My this compound peak is fronting. What are the likely causes and how can I fix it?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.
Core Issues and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample and consider a smaller injection volume.
-
-
Column Degradation: A void at the head of the column or a partially blocked frit can lead to a distorted flow path and cause peak fronting.[1][2]
-
Solution: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column (disconnect from the detector first). Using an in-line filter can help prevent frit blockage.[2]
-
Q3: I'm observing split or broad peaks for this compound. What should I investigate?
Split or broad peaks can significantly impact resolution and the accuracy of quantification.
Core Issues and Solutions:
-
Mobile Phase pH Near pKa: Operating the mobile phase at a pH very close to the pKa of this compound can cause the compound to exist as a mixture of its ionized and non-ionized forms, leading to peak splitting or broadening.[3][4]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the estimated pKa values (around 2.2 and 11.3). For reversed-phase HPLC, a pH between 2.5 and 4.0 is generally a good starting point.
-
-
Co-eluting Impurity: What appears to be a distorted peak might be two or more co-eluting compounds.
-
Solution: Alter the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol) or the gradient slope to improve separation. Using a more efficient column (e.g., one with smaller particles) can also enhance resolution.[5]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.[5]
-
Experimental Protocols
This section provides a detailed starting methodology for the HPLC analysis of this compound, adapted from a method for a structurally similar compound. Optimization may be required for your specific application.
Recommended Starting HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |
Detailed Methodological Steps:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water.
-
For Mobile Phase B, add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of methanol or acetonitrile.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (80% A, 20% B) for at least 20-30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.
-
Inject the prepared sample and run the gradient program.
-
Data Presentation
Table 1: Troubleshooting Summary for Poor Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., 2.5-3.5); Use an end-capped column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column contamination | Use a guard column; Ensure proper sample clean-up. | |
| Peak Fronting | Sample solvent too strong | Dissolve sample in initial mobile phase composition. |
| Column void/frit blockage | Replace column; Back-flush column (disconnected from detector). | |
| Split/Broad Peaks | Mobile phase pH near pKa | Adjust pH to be >1.5 units away from analyte pKa. |
| Co-eluting impurity | Modify mobile phase or gradient to improve resolution. | |
| High extra-column volume | Use shorter, narrower internal diameter tubing. |
Visualizations
Caption: A troubleshooting workflow for common HPLC peak shape problems.
Caption: Key factors for optimizing the HPLC analysis of this compound.
References
Managing oily residue formation during 3-Bromoquinolin-4-ol recrystallization
Technical Support Center: Recrystallization of 3-Bromoquinolin-4-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the formation of oily residue during the recrystallization of this compound.
Troubleshooting Guide
Issue: Oily Residue Formation During Recrystallization of this compound
The formation of an oil or liquid phase instead of solid crystals during the cooling of a recrystallization solution is a common problem known as "oiling out".[1] This can lead to the trapping of impurities and poor purification.[1][2] Given that the related compound 6-Bromoquinolin-4-ol has a high melting point (283°C), the oiling out of this compound is unlikely to be due to its melting point being lower than the solution temperature. The primary causes are more likely related to the choice of solvent, the presence of impurities, or the rate of cooling.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The solubility of this compound may be too high in the chosen solvent, even at lower temperatures, or the solvent may not be ideal for promoting crystal lattice formation. The presence of a hydroxyl group and a bromine atom influences its solubility in polar solvents.[3] |
| Action: 1. Re-dissolve and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly.[4][5] 2. Change Solvent System: If oiling persists, recover the compound by solvent evaporation and attempt recrystallization with a different solvent. Good starting points for quinoline derivatives include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/heptane.[6][7][8] 3. Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. | |
| Presence of Impurities | Impurities can depress the melting point of the mixture and interfere with crystal lattice formation, leading to oiling out.[2][4] |
| Action: 1. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5] 2. Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before recrystallization. | |
| Solution is Too Concentrated or Cooled Too Rapidly | If the solution is supersaturated to a large extent or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice and may separate as a liquid. |
| Action: 1. Slower Cooling: Allow the hot solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.[4] 2. Reduce Concentration: Add more of the hot solvent to the initial dissolution step to work with a less concentrated solution.[5] While this may slightly reduce the yield, it can significantly improve crystal quality. | |
| Lack of Nucleation Sites | A supersaturated solution may resist crystallization if there are no sites for the initial crystals to form. |
| Action: 1. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic imperfections that can act as nucleation sites.[4] 2. Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the cooled, supersaturated solution to induce crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound forming an oil instead of crystals?
A1: This phenomenon, known as "oiling out," typically occurs when the compound separates from the solution as a liquid before it has a chance to form solid crystals.[1] For a high-melting-point compound like this compound, this is often due to the use of an inappropriate solvent, the presence of significant impurities that disrupt crystal formation, or cooling the solution too rapidly.[2][4]
Q2: What are the best solvents for recrystallizing this compound?
Q3: How can I prevent my compound from oiling out?
A3: To prevent oiling out, you can try the following:
-
Ensure you are using a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Allow the hot, saturated solution to cool down slowly to room temperature before placing it in an ice bath.[4]
-
Add a little extra solvent to the hot solution to avoid a very high level of supersaturation upon cooling.[5]
-
If the problem persists, try a different solvent or a mixed solvent system.
Q4: What should I do if my compound has already oiled out?
A4: If an oil has formed, you should gently reheat the mixture until the oil redissolves completely. Then, you can either add more of the hot solvent to dilute the solution or try a different solvent system. Allowing the solution to cool much more slowly the second time may also encourage crystal formation.[4]
Q5: Can I still get a pure product if it oils out and then solidifies?
A5: It is generally not advisable to simply solidify the oil, as impurities tend to be more soluble in the oil phase and will become trapped within the solidified mass, resulting in poor purification.[1][2] It is better to redissolve the oil and attempt to induce proper crystallization.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization of this compound
Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)
-
Test tubes
-
Hot plate or heating mantle
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the solubility at room temperature. A good solvent will show low solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, heat the test tube gently. Continue adding the solvent dropwise with heating until the solid fully dissolves.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will result in the formation of a good yield of well-defined crystals upon cooling.
-
If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until turbidity persists. Heat to clarify and then cool.
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a selected solvent system.
Materials:
-
Crude this compound
-
Optimal solvent or solvent system identified in Protocol 1
-
Erlenmeyer flask
-
Hot plate or heating mantle
-
Condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Add more hot solvent dropwise until the solid is completely dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Toluene | Insoluble | Sparingly Soluble | Fair |
| Heptane | Insoluble | Insoluble | None |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good, potential for oiling |
Visualizations
Caption: Troubleshooting workflow for managing oily residue formation.
Caption: Relationship between experimental factors and recrystallization outcome.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Bromoquinolin-4-ol and Other Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. The introduction of halogen atoms to this scaffold can significantly modulate its physicochemical properties and biological efficacy. This guide provides a comparative overview of the biological activity of 3-Bromoquinolin-4-ol and other haloquinolines, including chloro-, fluoro-, and iodo-substituted analogues. Due to the limited publicly available data specifically for this compound, this guide incorporates data from its isomers, 6-Bromoquinolin-4-ol and 8-Bromoquinolin-4-ol, to provide a broader context for its potential activities.
Anticancer Activity
Haloquinolines have demonstrated significant potential as anticancer agents, with their cytotoxic effects influenced by the nature and position of the halogen substituent.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various haloquinoline derivatives against a range of cancer cell lines. It is important to note that direct comparative data for this compound is currently unavailable. The data for bromoquinoline isomers and other haloquinolines are presented to infer potential activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bromoquinolines | |||
| 6-Bromo-3-hydroxyquinolin-2(1H)-one derivative (5b, meta-fluoro substitution) | MCF-7 (Breast) | 0.53 | [1] |
| SW480 (Colon) | 1.95 | [1] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | Not specified | [2] |
| HeLa (Cervical) | Not specified | [2] | |
| HT29 (Colon) | Not specified | [2] | |
| Chloroquinolines | |||
| 3-Chloroquinoline-Indolin-2-one Hybrid (LM10, 6-Br substitution) | HCT-115 (Colon) | 41.3 | [3] |
| 4-Amino-7-chloroquinoline derivative | MDA-MB-468 (Breast) | 7.35 | [4] |
| Fluoroquinolines | |||
| 4-Amino-7-fluoroquinoline derivative | MCF-7 (Breast) | 8.22 | [4] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Haloquinolines, particularly fluoroquinolones, are known for their broad-spectrum antibacterial activity.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various haloquinoline derivatives against representative bacterial strains. Data for this compound is not available, so data for its isomers and other haloquinolines are provided.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bromoquinolines | |||
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | 10-16 (Zone of Inhibition in mm) | [5] |
| 7-Bromoquinoline-5,8-dione derivatives | Klebsiella pneumoniae, Salmonella typhi | 0.80-1.00 (mg/mL) | |
| Chloroquinolines | |||
| Novel Chloroquine Analogue | Staphylococcus aureus | Not specified | [6] |
| Fluoroquinolines | |||
| Ciprofloxacin | Staphylococcus aureus | 0.12-1.0 | [7] |
| Enterococcus faecalis | 0.25-2.0 | [7] | |
| Sparfloxacin | Staphylococcus aureus | 0.06-0.5 | [7] |
| Enterococcus faecalis | 0.25-1.0 | [7] | |
| Iodoquinolines | |||
| Data not available |
Enzymatic Inhibition
A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. In anticancer applications, inhibition of eukaryotic topoisomerases and various kinases involved in cell signaling is a common mechanism.
| Compound Class | Target Enzyme | Activity | Reference |
| Bromoquinolines | Topoisomerase I | Inhibition by 5,7-dibromo-8-hydroxyquinoline | [2] |
| Checkpoint Kinase 1 (Chek1) | Potent inhibition by 6-substituted indolylquinolinones | [8] | |
| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Primary target for antibacterial activity | [9] |
| Chloroquinolines | PI3K/Akt Pathway | Inhibition by 3-chloroquinoline derivatives | [10] |
Signaling Pathways
The biological effects of haloquinolines are often mediated through their modulation of key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies. Certain quinoline derivatives have been shown to inhibit this pathway.[11]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is observed in many cancers, contributing to tumor progression and resistance to therapy. Some quinoline derivatives have been identified as inhibitors of this pathway.
References
- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Bioactivity of synthetic 2-halo-3-aryl-4(3H)-quinazoliniminium halides in L1210 leukemia and SK-BR-3 mammary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter evaluation of the in vitro activities of three new quinolones, sparfloxacin, CI-960, and PD 131,628, compared with the activity of ciprofloxacin against 5,252 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Potential of 3-Bromoquinolin-4-ol and 6-Bromoquinolin-4-ol
A detailed guide for researchers and drug development professionals on the antibacterial profiles of two isomeric bromoquinolin-4-ol compounds. This report synthesizes available experimental data and outlines the methodologies for assessing antibacterial efficacy.
Introduction
Quinoline and its derivatives have long been a cornerstone in the development of antimicrobial agents, with the fluoroquinolone class of antibiotics being a prominent example. The core structure of quinoline offers a versatile scaffold for chemical modifications that can significantly influence biological activity. The position of substituents on the quinoline ring is a critical determinant of the compound's efficacy and spectrum of activity. This guide provides a comparative overview of the antibacterial properties of two isomeric compounds: 3-Bromoquinolin-4-ol and 6-Bromoquinolin-4-ol. While data on one isomer is available, a notable lack of public research on the other highlights a potential area for future investigation.
Data Presentation: Quantitative Antibacterial Activity
A comprehensive search of scientific literature revealed experimental data on the antibacterial activity of 6-Bromoquinolin-4-ol. In a study by Arshad et al. (2022), this compound was evaluated against clinically significant drug-resistant bacterial strains: extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[1] In contrast, no publicly available studies with quantitative data on the antibacterial activity of this compound could be identified.
The antibacterial efficacy of 6-Bromoquinolin-4-ol is summarized in the table below. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
| 6-Bromoquinolin-4-ol | ESBL-producing E. coli | >50 | >50 |
| MRSA | 25 | 50 |
Experimental Protocols
The antibacterial activity of 6-Bromoquinolin-4-ol was determined using the broth microdilution method, a standard technique for assessing the susceptibility of bacteria to antimicrobial agents.
1. Bacterial Strains and Culture Preparation:
-
Clinically isolated strains of ESBL-producing E. coli and MRSA were used.
-
Bacterial cultures were grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ colony-forming units (CFU)/mL.
2. Preparation of Test Compound:
-
A stock solution of 6-Bromoquinolin-4-ol was prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solution were prepared in the broth medium in 96-well microtiter plates to achieve a range of final concentrations for testing.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound was inoculated with the standardized bacterial suspension.
-
The final volume in each well was typically 200 µL.
-
Control wells were included: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only) to check for sterility.
-
The plates were incubated at 37°C for 18-24 hours.
4. Determination of MIC and MBC:
-
MIC: After incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which there was no visible bacterial growth.
-
MBC: To determine the MBC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth was sub-cultured onto an agar medium. The plates were then incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Mandatory Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
References
Unlocking the Potent Biological Activity of Brominated Quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The introduction of bromine atoms to the quinoline core has been shown to significantly modulate these properties, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of various brominated quinoline derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new and more effective therapeutic compounds.
The strategic placement and number of bromine substituents on the quinoline ring, along with the presence of other functional groups, profoundly influence the biological efficacy of these molecules. This guide will delve into the nuances of these structural modifications and their impact on anticancer, antimicrobial, and antiviral activities, presenting a clear comparison of their performance.
Anticancer Activity: A Tale of Position and Substitution
The anticancer potential of brominated quinoline derivatives has been extensively investigated against a panel of human cancer cell lines. The data consistently demonstrates that the position of bromine substitution is a critical determinant of cytotoxic activity.
A noteworthy observation is the enhanced anticancer activity associated with bromination at the C-5 and C-7 positions of the quinoline ring.[1] In contrast, substitutions at the C-3, C-6, and C-8 positions of the aromatic quinoline ring have shown a limited contribution to bioactivity.[1] Furthermore, the presence of methoxy and nitro groups, in conjunction with bromine atoms, has been found to significantly impact the antiproliferative effects.[1]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Glioma) | 15.4 | [1] |
| HeLa (Human Cervical Cancer) | 26.4 | [1] | |
| HT29 (Human Colon Adenocarcinoma) | 15.0 | [1] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (Rat Glioma) | - | [1] |
| HeLa (Human Cervical Cancer) | - | [1] | |
| HT29 (Human Colon Adenocarcinoma) | - | [1] | |
| 6,8-dibromo-5-nitroquinoline (17) | C6 (Rat Glioma) | - | [1] |
| HeLa (Human Cervical Cancer) | - | [1] | |
| HT29 (Human Colon Adenocarcinoma) | - | [1] | |
| 6-bromo-quinoline derivative (6) | MCF7 (Human Breast Cancer) | 8.5 | [2] |
| Pyrimidoquinoline derivative (14) | MCF7 (Human Breast Cancer) | 23.5 | [2] |
| Pyrimidoquinoline derivative (19) | MCF7 (Human Breast Cancer) | 23.7 | [2] |
| Doxorubicin (Reference) | MCF7 (Human Breast Cancer) | 32.02 | [2] |
| 5-Fluorouracil (5-FU) (Reference) | C6, HeLa, HT29 | 240.8 - 258.3 | [1] |
Table 1: Anticancer Activity of Selected Brominated Quinoline Derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Antimicrobial and Antiviral Frontiers
Brominated quinoline derivatives have also demonstrated significant promise as antimicrobial and antiviral agents. Their ability to combat drug-resistant bacterial strains and inhibit viral replication highlights their potential as lead compounds for the development of new anti-infective therapies.
In the realm of antibacterial agents, certain brominated indolizinoquinoline-5,12-dione derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative (7) | E. coli ATCC25922 | 2 | [3] |
| S. pyrogens ATCC19615 | 2 | [3] | |
| S. aureus (MRSA) | 0.031 | [3] |
Table 2: Antibacterial Activity of a Brominated Indolizinoquinoline Derivative. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The antiviral landscape for brominated quinolines is equally promising. Studies have shown their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, Zika virus (ZIKV), and Chikungunya virus (CHIKV).[4][5] For instance, certain bromine-substituted chalcones have exhibited a high degree of inhibition against HIV reverse transcriptase.[4]
| Compound/Derivative | Virus | Activity | Reference |
| Bromine- and chlorine-substituted chalcones (4a-e) | HIV-1 Reverse Transcriptase | High inhibition | [4] |
| 2,8-Bis(trifluoromethyl)quinoline derivatives (13a, 14) | Zika Virus (ZIKV) | EC50 = 0.8 µM | [4] |
Table 3: Antiviral Activity of Selected Brominated Quinoline Derivatives. EC50 represents the concentration of a drug that gives a half-maximal response.
Mechanisms of Action: Unraveling the Molecular Pathways
The therapeutic effects of brominated quinoline derivatives are underpinned by their ability to interfere with critical cellular processes. In cancer cells, these compounds have been shown to induce apoptosis (programmed cell death) and inhibit key enzymes involved in DNA replication and repair.
One of the key mechanisms of anticancer activity is the inhibition of topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1] By inhibiting this enzyme, brominated quinolines can lead to DNA damage and ultimately, cell death.
Furthermore, some derivatives have been shown to induce apoptosis through the p53/Bax-dependent pathway.[6] p53, a tumor suppressor protein, can activate the pro-apoptotic protein Bax, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, culminating in caspase activation and cell death.
Caption: General workflow for the synthesis and biological evaluation of brominated quinoline derivatives.
Caption: Simplified diagram of the p53-mediated apoptotic pathway induced by brominated quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are summaries of the key assays used to evaluate the biological activities of brominated quinoline derivatives.
Synthesis of Brominated Quinoline Derivatives
The synthesis of brominated quinoline derivatives often starts from 1,2,3,4-tetrahydroquinoline (THQ).[1] A general procedure involves:
-
Regioselective Bromination: THQ is subjected to bromination using reagents like molecular bromine in a suitable solvent (e.g., chloroform, acetonitrile). The reaction conditions (temperature, equivalents of bromine) are optimized to achieve the desired mono-, di-, or tri-brominated products.[1][3]
-
Aromatization: The resulting brominated tetrahydroquinolines can be aromatized to their corresponding quinoline derivatives using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
-
Further Functionalization: The bromine atoms on the quinoline ring can be further substituted with other functional groups (e.g., methoxy, cyano, amino) through various reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to generate a library of derivatives.[1]
-
Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.[1]
Anticancer Activity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the number of lysed cells.
DNA Laddering Assay for Apoptosis: This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.
-
Cell Treatment and Lysis: Cells are treated with the compounds to induce apoptosis. After treatment, the cells are harvested and lysed to release their genomic DNA.
-
DNA Extraction: The DNA is extracted from the cell lysate using methods such as phenol-chloroform extraction or commercial kits.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating dye like ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.
Antimicrobial Activity Assay
Agar Well Diffusion Method: This method is used to determine the antimicrobial susceptibility of the synthesized compounds.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A known concentration of the brominated quinoline derivative is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action Assay
Topoisomerase I Relaxation Assay: This assay measures the ability of a compound to inhibit the activity of topoisomerase I.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence or absence of the test compound in a reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples are separated on an agarose gel.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Conclusion
The strategic bromination of the quinoline scaffold presents a powerful approach for the development of novel therapeutic agents with potent anticancer, antimicrobial, and antiviral activities. The structure-activity relationships highlighted in this guide underscore the importance of the position and number of bromine substituents, as well as the influence of other functional groups, in fine-tuning the biological efficacy of these compounds. The detailed experimental protocols provided offer a framework for the consistent and reliable evaluation of new derivatives. As research in this area continues, a deeper understanding of the molecular mechanisms of action will undoubtedly pave the way for the rational design of next-generation brominated quinoline-based drugs with improved therapeutic profiles.
References
- 1. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. LDH cytotoxicity assay [protocols.io]
An Objective Guide for Researchers in Oncology and Drug Discovery
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for numerous compounds with demonstrated anticancer properties.[1] This guide provides a comparative overview of the in vitro cytotoxicity of various brominated quinoline analogs against several human cancer cell lines. The data presented is compiled from recent studies to facilitate an objective assessment of their potential as anticancer agents.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several brominated quinoline derivatives across a panel of cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Methoxyquinoline | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (glioma) | 9.6 µg/mL | [2] |
| HeLa (cervical cancer) | 5.45 µg/mL | [2] | ||
| HT29 (colorectal cancer) | 7.8 µg/mL | [2] | ||
| Nitrated Bromoquinoline | 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 (glioma) | 15.2 µg/mL | [2] |
| HeLa (cervical cancer) | 12.8 µg/mL | [2] | ||
| HT29 (colorectal cancer) | 10.4 µg/mL | [2] | ||
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (gastric cancer) | 1.38 | [3][4] |
| HCT-116 (colorectal cancer) | 5.34 | [3][4] | ||
| MCF-7 (breast cancer) | 5.21 | [3][4] | ||
| Quinoline-5-Sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3c) | C-32 (melanoma) | Comparable to cisplatin | [5][6] |
| MDA-MB-231 (breast cancer) | Comparable to doxorubicin | [5][6] | ||
| A549 (lung cancer) | Comparable to cisplatin | [5][6] | ||
| 4-Aminoquinoline Analog | WHI-P154 | U373 (glioblastoma) | Micromolar concentrations | [7] |
| U87 (glioblastoma) | Micromolar concentrations | [7] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies for determining the cytotoxicity of the quinoline compounds.
Cell Culture and Maintenance
Human cancer cell lines such as MCF-7, MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma), C-32 (amelanotic melanoma), HCT-116 (colorectal carcinoma), and MGC-803 (gastric carcinoma) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][5] Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 to 1 x 104 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
2. SRB (Sulphorhodamine B) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is then added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at approximately 515 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.[8]
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of quinoline analogs.
Generalized Signaling Pathway for Quinoline-Induced Apoptosis
Many quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This often involves the modulation of key regulatory proteins.
Caption: A generalized pathway of quinoline-induced apoptosis in cancer cells.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 3-Bromoquinolin-4-ol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of synthesized 3-Bromoquinolin-4-ol using a suite of spectroscopic techniques. By comparing the expected spectral data of the target compound with that of a common precursor or alternative, quinolin-4-ol, this document offers a practical approach to structural confirmation. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical workflows.
Structural Elucidation Workflow
The validation of a synthesized chemical entity like this compound is a multi-step process that relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment. The logical flow of this validation process is outlined below.
Caption: Logical flow for the synthesis, purification, and structural validation of this compound using spectroscopic methods.
Spectroscopic Data Comparison
A direct comparison of the spectroscopic data of the synthesized product with that of a known compound, such as the starting material or a potential isomer, is critical for confirming the success of a chemical transformation. In this case, we compare the expected data for this compound with the experimental data for quinolin-4-ol.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The introduction of a bromine atom at the C3 position in this compound is expected to cause significant changes in the chemical shifts of the neighboring protons compared to quinolin-4-ol.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted for this compound vs. Experimental for Quinolin-4-ol)
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Quinolin-4-ol |
| H2 | ~8.2 | 7.9 (d, J=7.9 Hz) |
| H5 | ~8.1 | 8.2 (d, J=8.3 Hz) |
| H6 | ~7.5 | 7.4 (t, J=7.6 Hz) |
| H7 | ~7.7 | 7.6 (t, J=7.7 Hz) |
| H8 | ~7.9 | 7.8 (d, J=8.1 Hz) |
| OH/NH | Broad singlet | Broad singlet |
Predicted data is based on established NMR principles and comparison with similar structures. Experimental data for quinolin-4-ol is sourced from publicly available spectral databases.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The presence of the electron-withdrawing bromine atom at C3 in this compound will directly impact the chemical shift of C3 and influence the shifts of adjacent carbons.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted for this compound vs. Experimental for Quinolin-4-ol)
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Quinolin-4-ol |
| C2 | ~145 | 140.1 |
| C3 | ~110 | 110.2 |
| C4 | ~175 | 177.9 |
| C4a | ~140 | 140.8 |
| C5 | ~125 | 125.1 |
| C6 | ~124 | 124.7 |
| C7 | ~132 | 132.2 |
| C8 | ~118 | 118.3 |
| C8a | ~122 | 121.9 |
Predicted data is based on established NMR principles and comparison with similar structures. Experimental data for quinolin-4-ol is sourced from publicly available spectral databases.
FT-IR Spectroscopy Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in both this compound and quinolin-4-ol are the hydroxyl/keto group and the aromatic quinoline core. The C-Br stretch in this compound provides an additional characteristic absorption.
Table 3: Comparison of FT-IR Absorption Bands
| Functional Group | Expected/Experimental Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Quinolin-4-ol |
| O-H stretch (alcohol/enol) | 3400-3200 (broad) | 3300-2500 (broad) |
| N-H stretch (amide tautomer) | 3300-3100 (medium) | 3300-3100 (medium) |
| Aromatic C-H stretch | 3100-3000 (medium) | 3100-3000 (medium) |
| C=O stretch (keto tautomer) | ~1650 (strong) | ~1645 (strong) |
| Aromatic C=C stretch | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |
| C-O stretch (enol tautomer) | 1250-1150 (medium) | 1250-1150 (medium) |
| C-Br stretch | 700-500 (medium-strong) | Not Applicable |
Expected data for this compound is based on characteristic group frequencies. Experimental data for quinolin-4-ol is from publicly available spectral databases.
Mass Spectrometry Data
Mass spectrometry determines the molecular weight and can provide information about the elemental composition of a compound. The presence of a bromine atom in this compound is readily identified by its characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Table 4: Comparison of Mass Spectrometry Data
| Parameter | This compound | Quinolin-4-ol |
| Molecular Formula | C₉H₆BrNO | C₉H₇NO |
| Molecular Weight | 224.05 g/mol | 145.16 g/mol |
| Expected m/z of [M+H]⁺ | 223.9706, 225.9685 | 146.0600 |
| Key Feature | Isotopic pattern for Bromine ([M]⁺ and [M+2]⁺ in ~1:1 ratio) | Single major molecular ion peak |
Predicted m/z values are based on isotopic masses.[1]
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Parameters (400 MHz Spectrometer) :
-
¹H NMR :
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR :
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.[2]
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal to ensure complete coverage.
-
Lower the press arm to apply firm and even pressure to the sample.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution should be free of any particulate matter; filter if necessary.
-
-
Instrument Parameters :
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For quinolinols, positive ion mode is generally effective for observing the [M+H]⁺ ion.
-
Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-300).
-
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For this compound, look for the characteristic isotopic pattern of bromine, which will show two peaks of nearly equal intensity separated by 2 m/z units.[1]
-
Analyze any significant fragment ions to gain further structural information.
-
By following these protocols and comparing the resulting data with the expected values, researchers can confidently validate the structure of synthesized this compound.
References
Comparative analysis of synthesis routes for substituted quinolin-4-ols
For Researchers, Scientists, and Drug Development Professionals
The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. The efficient synthesis of substituted quinolin-4-ols is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to this important class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Classical Synthesis Routes: The Foundation
Three classical named reactions have long served as the bedrock for the synthesis of quinolin-4-ols: the Conrad-Limpach-Knorr Synthesis, the Gould-Jacobs Reaction, and the Camps Cyclization. These methods, while foundational, often require harsh reaction conditions.
Conrad-Limpach-Knorr Synthesis
This method involves the condensation of anilines with β-ketoesters. The reaction proceeds in two key steps: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the quinolin-4-ol.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines through the reaction of an aniline with an alkoxymethylenemalonate ester. The process involves an initial condensation, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation to afford the final product. Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields.
Camps Cyclization
The Camps cyclization utilizes an o-acylaminoacetophenone as the starting material, which undergoes a base-catalyzed intramolecular condensation to form the quinolin-4-ol ring system. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the starting material.
Modern Approaches: Transition-Metal Catalysis
Contemporary synthetic efforts have focused on developing milder and more efficient methods for the synthesis of quinolin-4-ols. Transition-metal catalysis, particularly with copper and palladium, has emerged as a powerful tool in this regard, offering broader substrate scope and functional group tolerance.
Copper-Catalyzed Synthesis from Anilines and Alkynes
A notable modern approach involves the copper-catalyzed intermolecular cyclization of anilines and alkynes. This method provides a direct route to 4-quinolones under relatively mild conditions and has been shown to be amenable to gram-scale synthesis.
Comparative Performance of Synthesis Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability and stability of starting materials, and the desired reaction conditions (e.g., temperature, reaction time). The following table summarizes key quantitative data for the discussed synthesis methods to facilitate a direct comparison.
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Reaction Time | Yield (%) |
| Conrad-Limpach | Anilines, β-ketoesters | High temperature (ca. 250 °C), inert solvent (e.g., diphenyl ether) | 30-60 min (cyclization) | Up to 95%[1] |
| Gould-Jacobs (Thermal) | Anilines, diethyl ethoxymethylenemalonate | High temperature (ca. 250 °C), inert solvent (e.g., diphenyl ether) | 30-60 min (cyclization) | High |
| Gould-Jacobs (Microwave) | Anilines, diethyl ethoxymethylenemalonate | Microwave irradiation, 250-300 °C | 5-10 min | 37-47% |
| Camps Cyclization | o-acylaminoacetophenones | Base (e.g., NaOH), solvent (e.g., EtOH/H₂O) | Varies | 72-97%[2] |
| Copper-Catalyzed | Anilines, Alkynes | Cu(OTf)₂, HOTf, DCE, 120 °C | 12 h | Up to 89%[3] |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic route. The following are representative experimental protocols for the key synthesis methods discussed.
Protocol 1: Conrad-Limpach Synthesis of a Substituted Quinolin-4-ol
Step 1: Formation of the β-Anilinocrotonate Intermediate
-
To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add the β-ketoester (1.1 eq).
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
The solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to the Quinolin-4-ol
-
The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
The mixture is heated to approximately 250 °C for 30-60 minutes.
-
The reaction is monitored by TLC for the formation of the product.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of a Substituted Quinolin-4-ol
-
In a 2.5 mL microwave vial, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250-300 °C and hold for 5-10 minutes.
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
-
The subsequent steps of saponification and decarboxylation are carried out according to standard procedures.
Protocol 3: Camps Cyclization for the Synthesis of a Substituted Quinolin-4-ol
-
The o-acylaminoacetophenone (1.0 eq) is dissolved in a suitable solvent, such as ethanol.
-
An aqueous solution of a base (e.g., sodium hydroxide) is added to the mixture.
-
The reaction is typically heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is neutralized with an acid (e.g., HCl).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Protocol 4: Copper-Catalyzed Synthesis of a Substituted Quinolin-4-ol
-
To a sealed tube, add the substituted aniline (0.5 mmol), the alkyne (0.6 mmol), Cu(OTf)₂ (10 mol %), and HOTf (0.25 mmol) in DCE (2 mL).
-
The reaction mixture is stirred at 120 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired quinolin-4-ol.[3]
References
In-vitro testing protocols for assessing the anticancer activity of quinolinone derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in-vitro testing protocols to assess the anticancer activity of quinolinone derivatives. Detailed methodologies for key experiments are presented, alongside data presentation templates and visualizations of critical signaling pathways.
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the basis of numerous compounds with potent anticancer properties.[1][2] Effective evaluation of these derivatives requires a robust panel of in-vitro assays to determine their cytotoxicity, effects on cell cycle progression, and their ability to induce programmed cell death (apoptosis). Furthermore, understanding their impact on key cellular signaling pathways is crucial for elucidating their mechanism of action.
Comparative Cytotoxicity Analysis
A primary step in assessing the anticancer potential of quinolinone derivatives is to determine their cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[3] The following tables provide examples of how to present such cytotoxicity data.
Table 1: Comparative IC50 Values (µM) of Representative Quinolinone Derivatives against Various Cancer Cell Lines.
| Derivative | MCF-7 (Breast) | K-562 (Leukemia) | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Compound A | 3.1[4] | 5.2[4] | 4.8[4] | - | - | [4] |
| Compound B | 54.4[4] | - | - | - | - | [4] |
| Compound 4a | - | - | - | ~13[5] | ~13[5] | [5] |
| Compound 91b1 | - | - | - | 15.38 µg/mL | - | [6] |
| MPSQ | - | - | - | - | 15[7] | [7] |
Note: The data presented is a compilation from various sources to illustrate data presentation. Direct comparison of absolute values should be made with caution due to differing experimental conditions.
Key In-Vitro Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key assays used to evaluate the anticancer activity of quinolinone derivatives.
Cell Viability and Cytotoxicity Assays
Two common colorimetric assays for assessing cell viability are the MTT and SRB assays.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the quinolinone derivatives for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[3]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the wells five times with water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the wells four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
a) Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[9] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[9]
-
Protocol:
-
Cell Treatment: Treat cells with the quinolinone derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
b) Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase.
-
Protocol (Colorimetric Caspase-3 Assay):
-
Cell Lysis: Treat cells with the quinolinone derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA (caspase-3 substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
-
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.
-
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment: Treat cells with the quinolinone derivative for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the molecular pathways targeted by quinolinone derivatives is crucial for comprehensive analysis.
Quinolinone derivatives have been shown to modulate several key signaling pathways implicated in cancer cell growth, proliferation, and survival. The PI3K/Akt/mTOR and EGFR signaling pathways are prominent targets.[10][11][12][13]
Analysis of Signaling Pathways by Western Blotting
To investigate the molecular mechanism of action, Western blotting can be used to determine the effect of quinolinone derivatives on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR and MAPK.
-
Protocol:
-
Protein Extraction: Treat cells with the quinolinone derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
By employing these standardized in-vitro protocols, researchers can effectively characterize and compare the anticancer activities of novel quinolinone derivatives, paving the way for the development of new and more effective cancer therapies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antimicrobial Susceptibility Testing Methods for Novel Quinolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard antimicrobial susceptibility testing (AST) methods for the evaluation of novel quinoline compounds. The selection of an appropriate AST method is critical in the preclinical and clinical development of new antimicrobial agents. This document outlines the principles, protocols, and comparative performance of three widely accepted methods: Broth Microdilution, Agar Dilution, and Kirby-Bauer Disk Diffusion. The information presented is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Overview of Antimicrobial Susceptibility Testing Methods
Antimicrobial susceptibility testing is essential for determining the in vitro activity of a new drug against a panel of clinically relevant microorganisms. The primary goals are to establish the Minimum Inhibitory Concentration (MIC) and to assess the susceptibility or resistance of bacteria to the compound. The three methods discussed herein are foundational in antimicrobial research and are used to generate the data required for regulatory submissions and to establish clinical breakpoints.
Comparative Data Presentation
The following table summarizes the key performance characteristics and typical results of the three AST methods when testing a hypothetical novel quinoline compound against common bacterial strains. The data are representative and intended for illustrative purposes to highlight the comparative aspects of these methods.
| Method | Parameter Measured | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Advantages | Disadvantages |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) in µg/mL | 0.5 | 0.25 | 1 | - High throughput- Quantitative results (MIC)- Amenable to automation | - Labor-intensive preparation of dilution series- Potential for contamination |
| Agar Dilution | Minimum Inhibitory Concentration (MIC) in µg/mL | 0.5 | 0.25 | 1 | - "Gold standard" for MIC determination- Can test multiple isolates on a single plate- Stable endpoint | - Labor-intensive and time-consuming- Not suitable for single isolate testing |
| Kirby-Bauer Disk Diffusion | Zone of Inhibition in mm | 25 | 28 | 20 | - Simple and low cost- Flexible for testing various drugs- Widely used in clinical labs | - Qualitative or semi-quantitative- Results can be influenced by various factors (e.g., agar depth, inoculum size) |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below, based on CLSI and EUCAST guidelines.
Broth Microdilution Method (based on CLSI M07)
This method determines the MIC of an antimicrobial agent in a liquid medium.[1][2][3][4][5][6]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the novel quinoline compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (based on EUCAST guidelines)
This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into the agar medium.[7][8][9][10]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the novel quinoline compound as described for the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the novel quinoline compound. This is achieved by adding a defined volume of the antimicrobial stock solution to molten MHA before pouring the plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension (approximately 10⁴ CFU per spot).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.
Kirby-Bauer Disk Diffusion Method (based on CLSI M02)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[11][12][13][14][15]
-
Preparation of Agar Plates: Use standard Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the standardized bacterial suspension to obtain confluent growth.
-
Application of Disks: Aseptically apply paper disks impregnated with a standardized concentration of the novel quinoline compound onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows of the described AST methods and the logical relationship between them.
Caption: General workflow for antimicrobial susceptibility testing of novel quinoline compounds.
Caption: Logical relationships and key characteristics of the compared AST methods.
Conclusion
The choice of an antimicrobial susceptibility testing method for novel quinoline compounds depends on the specific research question, the stage of drug development, and the available resources. Broth microdilution offers a high-throughput, quantitative approach suitable for large-scale screening. Agar dilution, while more laborious, remains the gold standard for accurate MIC determination. The Kirby-Bauer disk diffusion method is a simple, cost-effective tool for preliminary susceptibility screening and is widely used in clinical settings. For a comprehensive evaluation of a novel quinoline compound, a combination of these methods is often employed to leverage their respective strengths. It is imperative to follow standardized protocols, such as those provided by CLSI and EUCAST, to ensure the generation of accurate, reproducible, and comparable data.
References
- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. m.youtube.com [m.youtube.com]
- 15. keyscientific.com [keyscientific.com]
Benchmarking the purity of synthesized 3-Bromoquinolin-4-ol against commercial standards
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug discovery and development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive benchmark of a laboratory-synthesized batch of 3-Bromoquinolin-4-ol against a commercially available standard. We present detailed experimental protocols for both the synthesis and the analytical methods used for purity determination, supported by comparative data to aid researchers in making informed decisions for their work.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct bromination of quinolin-4-ol. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of quinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or chloroform, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is typically conducted under an inert atmosphere to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The resulting mixture is then neutralized with a base, such as sodium bicarbonate, which typically leads to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Potential Impurities in Synthesized this compound:
-
Quinolin-4-ol: Unreacted starting material.
-
Dibromo-isomers: Over-bromination can lead to the formation of various dibromoquinolin-4-ol isomers.
-
Other positional isomers: Depending on the reaction conditions, small amounts of other bromo-isomers may be formed.
-
Residual solvents: Solvents used in the synthesis and purification process may be present in the final product.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive purity profile of the synthesized and commercial samples.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds by separating the main component from its impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Gradient Program: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Sample Preparation: Samples of both synthesized and commercial this compound are prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol. The solutions are then filtered through a 0.45 µm syringe filter.[1]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the synthesized compound and to detect any proton-containing impurities.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.
Experimental Protocol: MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same HPLC method as described above is used.
-
Mass Spectrometer Mode: Positive ion mode.
-
Scan Range: m/z 100-500.[3]
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the analysis of the in-house synthesized batch of this compound and a commercially sourced standard.
Table 1: HPLC Purity Comparison
| Sample Source | Main Peak Area (%) | Impurity 1 (Quinolin-4-ol) Area (%) | Impurity 2 (Dibromo-isomer) Area (%) | Total Purity (%) |
| Synthesized Batch | 98.7 | 0.8 | 0.3 | 98.7 |
| Commercial Standard | 99.8 | Not Detected | 0.1 | 99.8 |
Table 2: ¹H NMR Spectroscopy Data
| Sample Source | Key Chemical Shifts (δ, ppm) | Impurity Signals |
| Synthesized Batch | Signals consistent with this compound structure | Minor peaks corresponding to residual starting material |
| Commercial Standard | Signals consistent with this compound structure | No significant impurity signals detected |
Table 3: Mass Spectrometry Data
| Sample Source | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ |
| Synthesized Batch | 223.97 | 223.97 |
| Commercial Standard | 223.97 | 223.97 |
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthesis of this compound via bromination.
Diagram 2: Experimental Workflow for Purity Analysis
Caption: Workflow for the comparative purity analysis.
Conclusion
The in-house synthesized this compound demonstrates a high purity of 98.7%, which is suitable for many research applications. However, for applications requiring the highest purity, such as in late-stage drug development or for use as an analytical standard, the commercial product with a purity of 99.8% is the preferred choice. The primary impurities in the synthesized batch were identified as unreacted starting material and a dibromo-isomer, both of which could potentially be further reduced through optimization of the purification process. This guide provides a clear framework for researchers to assess the purity of their synthesized materials against commercially available standards.
References
The Cutting Edge: A Comparative Guide to the Docking of 3-Bromoquinolin-4-ol and Its Analogs Against Key Biological Targets
In the landscape of drug discovery, quinoline derivatives stand out as a versatile scaffold, forming the basis for a multitude of therapeutic agents. The strategic introduction of a bromine atom and a hydroxyl group onto the quinoline core, as seen in 3-Bromoquinolin-4-ol and its analogs, has paved the way for potent inhibitors of various biological targets implicated in a range of diseases, from cancer to bacterial infections and diabetes. This guide provides a comparative analysis of the molecular docking studies of these compounds, offering a side-by-side look at their interactions with key proteins and enzymes.
Quantitative Docking Analysis: A Comparative Overview
The following tables summarize the quantitative data from various docking studies, providing a clear comparison of the binding affinities and inhibitory concentrations of this compound analogs against their respective biological targets.
| Compound ID | Analog Structure | Biological Target | Docking Score (kcal/mol) | Inhibition Constant (Ki) | IC50 (µM) | Reference |
| 1 | 6-Bromoquinolin-4-ol derivative (Compound 9) | α-amylase | - | - | 116.19 | [1] |
| 2 | 3-Acetyl-6-bromo-2H-chromen-2-one derivative (7c) | Human Liver Carcinoma (HepG2) | - | - | 2.70 ± 0.28 | [2] |
| 3 | 3-Acetyl-6-bromo-2H-chromen-2-one derivative (23g) | Human Liver Carcinoma (HepG2) | - | - | 3.50 ± 0.23 | [2] |
| 4 | 3-Acetyl-6-bromo-2H-chromen-2-one derivative (18a) | Human Liver Carcinoma (HepG2) | - | - | 4.90 ± 0.69 | [2] |
| 5 | (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | - | 1.21 | [3] |
| 6 | Substituted Quinoline (Compound 4f) | Epidermal Growth Factor Receptor (EGFR) | - | - | 0.015 ± 0.001 | [4] |
| 7 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6, HeLa, and HT29 cancer cell lines | - | - | 15.0 - 26.4 | [5] |
Experimental Protocols: A Look into the Methodology
The in silico validation of the binding interactions of these quinoline derivatives is crucial for understanding their mechanism of action. A generalized molecular docking protocol is outlined below, based on methodologies reported in the cited literature.[1][3][4]
Molecular Docking Workflow
A common approach for performing molecular docking studies involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of the ligand (the this compound analog) is drawn using chemical drawing software and then converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A molecular docking program is used to predict the binding orientation and affinity of the ligand within the active site of the protein. This process involves generating a variety of possible conformations of the ligand and scoring them based on their predicted binding energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound analogs stems from their ability to modulate key signaling pathways involved in disease progression. For instance, their anticancer effects are often attributed to the inhibition of enzymes like topoisomerases and receptor tyrosine kinases such as EGFR.[2][4]
Inhibition of Topoisomerase and Induction of Apoptosis
Several quinolone derivatives exert their anticancer effects by targeting topoisomerase II, an enzyme critical for DNA replication and transcription.[2] Inhibition of this enzyme leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks. This DNA damage triggers a cellular stress response, activating apoptotic pathways and leading to programmed cell death.[2]
Caption: Inhibition of Topoisomerase II by quinolone analogs leading to apoptosis.
EGFR Inhibition in Cancer
The epidermal growth factor receptor (EGFR) is a key player in cell proliferation and survival, and its overactivity is a hallmark of many cancers. Certain substituted quinoline derivatives have demonstrated potent inhibitory activity against EGFR.[4] By blocking the active site of EGFR, these compounds prevent the downstream signaling cascade that promotes tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromoquinolin-4-ol: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate, and procedural information for the safe disposal of 3-Bromoquinolin-4-ol, a halogenated quinoline derivative. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on the hazard profile of closely related compounds, such as 6-Bromoquinolin-4-ol and 3-Bromoquinoline, this compound should be treated as hazardous.[1][2][3][4] Key hazards include skin irritation, serious eye irritation, and potential harm if swallowed, inhaled, or in contact with skin.[2][3][4]
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Protective Equipment | Specification | Handling Procedure |
| Gloves | Chemical-resistant (e.g., Nitrile) | Inspect for tears before use. Remove and dispose of properly after handling. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound. |
| Lab Coat | Standard laboratory coat | To be worn over personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoid generating dust. If dust is generated, use a NIOSH-approved respirator. |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires a systematic approach to waste segregation and containment.
-
Waste Identification and Segregation :
-
This compound waste, including any contaminated materials (e.g., filter paper, absorbent pads), must be classified as halogenated organic waste .[5][6]
-
Crucially, do not mix this waste stream with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5]
-
Keep it separate from other waste categories such as acids, bases, and oxidizers.
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for their durability.[2]
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any other chemicals present in the waste.[7]
-
The label should also include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Waste Accumulation and Storage :
-
Final Disposal :
-
Disposal of the accumulated waste must be conducted through an approved hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with local, regional, and national regulations.[1][2]
-
Never dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
